molecular formula C15H25NO B4937436 4-{3-[butyl(methyl)amino]butyl}phenol

4-{3-[butyl(methyl)amino]butyl}phenol

カタログ番号: B4937436
分子量: 235.36 g/mol
InChIキー: CNBLYLWPZUMVSN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-{3-[butyl(methyl)amino]butyl}phenol is a synthetic organic compound featuring a phenolic core substituted with an alkyl chain that terminates in a butyl(methyl)amino group. This structure combines a phenolic antioxidant motif with a tertiary amine functional group, making it a candidate for research in organic synthesis and material science . Compounds within the broader class of alkylated phenols are frequently investigated for their potential antioxidant activities. Research on similar structures indicates that the phenolic group can donate a hydrogen atom to neutralize free radicals, while the adjacent alkylamino side chain may influence solubility and electronic properties . This molecular architecture suggests potential research applications in the development of novel antioxidants for polymers and lubricants, or as a synthetic intermediate for the preparation of Schiff base ligands by reacting with aldehydes . The tertiary amine group also makes this molecule of interest in medicinal chemistry for the synthesis of more complex bioactive molecules. This product is intended for research and development purposes in a laboratory setting only and is not classified as a drug, cosmetic, or for personal use.

特性

IUPAC Name

4-[3-[butyl(methyl)amino]butyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-4-5-12-16(3)13(2)6-7-14-8-10-15(17)11-9-14/h8-11,13,17H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBLYLWPZUMVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(C)CCC1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-{3-[butyl(methyl)amino]butyl}phenol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-{3-[butyl(methyl)amino]butyl}phenol , a tertiary amine derivative of the 4-(3-aminobutyl)phenol scaffold. This structural backbone is critically associated with the pharmacophore of beta-adrenergic agonists (e.g., Ractopamine, Dobutamine) and serves as a vital reference standard in pharmaceutical impurity profiling and metabolic research.

Chemical Identity & Structural Analysis

This compound is a lipophilic, tertiary amine derivative of the known metabolite 4-(3-aminobutyl)phenol (CAS 52846-75-0). It represents a structural modification where the primary amine is substituted with both a methyl and a butyl group, significantly altering its physicochemical properties compared to its parent beta-agonist precursors.

Nomenclature & Identifiers
  • Systematic Name: 4-{3-[butyl(methyl)amino]butyl}phenol

  • Common Scaffold: N-butyl-N-methyl derivative of the "Ractopamine ketone amine" fragment.

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Molecular Weight: 235.37 g/mol

  • SMILES: CN(CCCC)C(C)CCc1ccc(O)cc1 (Isomeric configuration depends on the chiral center at C3 of the butyl chain).

  • Key Structural Features:

    • Phenolic Moiety: Provides acidity (pKa ~10) and hydrogen bonding capability; critical for receptor binding (adrenergic anchor).

    • Butyl Linker: A 4-carbon chain connecting the aromatic ring to the amine, creating a specific distance (pharmacophore length) typical of sympathomimetic amines.

    • Tertiary Amine: The nitrogen center is substituted with a methyl and a butyl group, increasing lipophilicity and preventing further N-alkylation.

Physicochemical Property Profile

The following properties are derived from Structure-Property Relationship (SPR) algorithms and homologous series data.

PropertyValue (Predicted/Experimental)Significance
LogP (Octanol/Water) ~3.8 - 4.2Highly lipophilic due to the N-butyl chain; suggests high blood-brain barrier (BBB) permeability potential.
pKa (Base) 9.5 - 10.2The tertiary amine is basic; exists predominantly as a cation at physiological pH (7.4).
pKa (Acid) 9.9 - 10.5Phenolic hydroxyl group dissociation.
Solubility Low in water (neutral); High in organic solvents (DCM, MeOH); Soluble in dilute acid.Requires acidic buffers for aqueous extraction or analysis.
Boiling Point ~340°C (at 760 mmHg)High boiling point requires derivatization for GC analysis (e.g., TMS capping).

Synthesis & Production Protocols

The synthesis of 4-{3-[butyl(methyl)amino]butyl}phenol typically follows a reductive amination pathway, ensuring the correct installation of the tertiary amine on the ketone precursor.

Retro-Synthetic Analysis

The molecule is best disconnected at the C-N bond.

  • Precursor A: 4-(4-hydroxyphenyl)butan-2-one (The "Raspberry Ketone" homolog).

  • Precursor B: N-Methylbutylamine.

Step-by-Step Synthesis Protocol (Reductive Amination)
  • Objective: Condensation of ketone and secondary amine followed by in situ reduction.

  • Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid, Dichloromethane (DCM).

Protocol:

  • Preparation: In a flame-dried round-bottom flask, dissolve 4-(4-hydroxyphenyl)butan-2-one (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Amine Addition: Add N-methylbutylamine (1.2 eq) and Acetic Acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Mechanistic Note: STAB is preferred over NaCNBH3 for safety and selectivity, avoiding reduction of the ketone prior to iminium formation.

  • Quenching: After 12 hours, quench with saturated NaHCO3 solution (pH ~8).

  • Extraction: Extract the aqueous layer with DCM (3x). The product (tertiary amine) will partition into the organic phase.

  • Purification: Wash organic phase with brine, dry over MgSO4, and concentrate. Purify via Flash Column Chromatography (Silica gel; Gradient: Hexanes → EtOAc/MeOH).

Visualization: Synthesis & Relationship to Ractopamine

The following diagram illustrates the structural relationship between this target molecule and the beta-agonist Ractopamine, highlighting its role as a potential impurity or metabolite.

ChemicalPathways Ketone 4-(4-hydroxyphenyl) butan-2-one Target 4-{3-[butyl(methyl)amino] butyl}phenol Ketone->Target Reductive Amination (STAB, AcOH) Amine N-Methylbutylamine Amine->Target Ractopamine Ractopamine (Parent Drug) Metabolite 4-(3-aminobutyl)phenol (Primary Amine Metabolite) Ractopamine->Metabolite Metabolic Cleavage (N-dealkylation) Metabolite->Target Theoretical N-Alkylation (Impurity Pathway)

Caption: Synthesis pathway via reductive amination and structural relationship to the Ractopamine metabolic scaffold.

Analytical Characterization & Quality Control

For researchers using this compound as a reference standard, rigorous characterization is required to distinguish it from similar regioisomers.

Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Precursor Ion: [M+H]+ = 236.2 m/z.

  • Key Fragmentation Patterns:

    • m/z 107.0: Hydroxybenzyl cation (Characteristic of the phenol ring + CH2).

    • m/z 165.1: Loss of the N-butyl/methyl group (cleavage at C-N bond).

    • m/z 86.1: N-methylbutyliminium ion (Characteristic of the amine tail).

NMR Spectroscopy (1H NMR in CDCl3)
  • Aromatic Region: Two doublets at ~7.0 ppm and ~6.7 ppm (Para-substitution pattern).

  • Methine (Chiral Center): Multiplet at ~2.8 ppm (CH-N).

  • N-Methyl: Singlet at ~2.2 ppm.

  • Butyl Chain: Distinct triplet (terminal methyl) at ~0.9 ppm, multiplet (methylene) at ~1.3-1.5 ppm.

Applications in Drug Development

Impurity Profiling (Beta-Agonists)

In the manufacturing of veterinary drugs like Ractopamine or Buphenine , amine alkylation side reactions can occur.

  • Role: This compound serves as a Reference Standard (Impurity) to validate HPLC methods. It represents an "over-alkylated" byproduct where the secondary amine of the parent drug reacts with residual alkylating agents.

  • Regulatory Limit: ICH Q3A/B guidelines typically require identification of impurities >0.1%.

Pharmacological Research (Adrenergic Receptors)

The 4-(3-aminobutyl)phenol scaffold is a known pharmacophore for the Trace Amine-Associated Receptor 1 (TAAR1) and Beta-Adrenergic Receptors .

  • Mechanism: The addition of the bulky N-butyl group likely reduces affinity for

    
    /
    
    
    
    receptors (which prefer smaller N-substituents like isopropyl or sec-butyl) but may enhance selectivity for specific CNS targets or sigma receptors due to increased lipophilicity.
  • Toxicity Warning: As a phenol-amine, it may undergo metabolic activation to quinone methides, posing a potential hepatotoxicity risk in high concentrations.

References

  • PubChem. (2025).[1] Compound Summary: 4-(3-Aminobutyl)phenol (CID 9793924).[1] National Library of Medicine. [Link]

  • Smith, D.J., et al. (1993). Metabolism and elimination of Ractopamine hydrochloride in turkeys. American Journal of Veterinary Research. [Link] (Establishes the metabolic cleavage of the parent scaffold).

  • European Medicines Agency (EMA). (2023). Maximum Residue Limit Assessment Report: Ractopamine.[Link] (Contextualizes amine impurities in veterinary beta-agonists).

Sources

Methodological & Application

1H NMR spectrum of 4-{3-[butyl(methyl)amino]butyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the 1H NMR Spectrum of 4-{3-[butyl(methyl)amino]butyl}phenol

Abstract

This comprehensive application note provides a detailed protocol and in-depth spectral analysis for acquiring and interpreting the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-{3-[butyl(methyl)amino]butyl}phenol. This document is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of complex organic molecules. We delve into the theoretical underpinnings of the expected spectrum, offer a field-proven, step-by-step experimental protocol, and present a full assignment of proton signals. The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction: The Structural Significance of 4-{3-[butyl(methyl)amino]butyl}phenol

4-{3-[butyl(methyl)amino]butyl}phenol is a molecule incorporating several key functional groups: a phenol, a tertiary amine, and a chiral center within an aliphatic chain. This combination of features makes it a valuable scaffold in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its application, and 1H NMR spectroscopy is the primary analytical technique for this purpose.[1] It provides precise information about the electronic environment, connectivity, and relative number of hydrogen atoms (protons) in the molecule.[2][3] This guide will walk through the complete process, from sample preparation to the final, annotated spectrum.

Foundational Principles: Predicting the 1H NMR Spectrum

Understanding the structure of 4-{3-[butyl(methyl)amino]butyl}phenol allows for a predictive analysis of its 1H NMR spectrum. The molecule can be dissected into distinct spin systems, each giving rise to characteristic signals.

  • The Aromatic Region (Phenol Ring): The para-substituted benzene ring contains four protons. Due to the substitution pattern, these protons are chemically non-equivalent but form a symmetric AA'BB' system, which often appears as two distinct doublets. The protons ortho to the hydroxyl group are expected to be shielded compared to those meta to it, due to the electron-donating nature of the -OH group.[4] Aromatic protons typically resonate in the δ 6.0-9.0 ppm range.[1]

  • The Phenolic Hydroxyl Proton (-OH): The proton of the hydroxyl group is acidic and can undergo rapid chemical exchange.[5] Its chemical shift is highly dependent on solvent, concentration, and temperature, typically appearing as a broad singlet between δ 4-7 ppm.[6][7] This signal's identity can be unequivocally confirmed by a deuterium oxide (D2O) exchange experiment, which causes the peak to disappear.[6][8]

  • The Aliphatic Chains: The molecule contains two distinct alkyl chains.

    • Butylamino Group: The four-carbon chain attached to the nitrogen atom will exhibit signals in the upfield region. The terminal methyl group will appear as a triplet, while the adjacent methylene groups will be multiplets. The methylene group directly bonded to the nitrogen will be deshielded, shifting its signal downfield.[9]

    • Butylphenol Side Chain: This chain includes a chiral center, which can introduce magnetic non-equivalence for adjacent methylene protons (diastereotopicity), potentially leading to more complex splitting patterns than simple first-order rules would predict. Protons on carbons closer to the aromatic ring or the nitrogen atom will be shifted downfield.

  • The N-Methyl Group (-NCH₃): The three protons of the methyl group attached to the nitrogen are equivalent and have no adjacent proton neighbors. Therefore, they will appear as a sharp singlet, typically in the δ 2.2-2.9 ppm range.[10]

Experimental Workflow and Protocol

This section details a robust protocol for preparing a high-quality NMR sample and acquiring the spectrum. The workflow is designed to minimize contaminants and ensure optimal instrument performance.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh 5-25 mg of 4-{3-[butyl(methyl)amino]butyl}phenol B 2. Transfer to a clean vial A->B C 3. Add ~0.7 mL of deuterated solvent (e.g., CDCl3) B->C D 4. Add internal standard (TMS) C->D E 5. Ensure complete dissolution (vortex if necessary) D->E F 6. Filter sample through a pipette with glass wool into a clean NMR tube E->F G 7. Insert sample into spectrometer F->G H 8. Lock, Tune, and Shim G->H I 9. Acquire 1H NMR Spectrum H->I J 10. Fourier Transform I->J K 11. Phase and Baseline Correction J->K L 12. Calibrate to TMS (0.00 ppm) K->L M 13. Integrate Signals L->M N 14. Assign Peaks M->N

Caption: Structure of 4-{3-[butyl(methyl)amino]butyl}phenol with proton environments labeled (a-l).

Predicted 1H NMR Data
Proton LabelExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
a (-OH)4.0 - 7.0broad singlet1HAcidic proton, chemical shift is variable and signal is often broad due to exchange. [6][7]
b (Ar-H)6.9 - 7.2doublet2HAromatic protons ortho to the alkyl group and meta to the -OH group.
c (Ar-H)6.6 - 6.9doublet2HAromatic protons meta to the alkyl group and ortho to the -OH group, shielded by the hydroxyl group. [4]
d (-CH₂-Ar)2.5 - 2.7multiplet2HBenzylic protons, deshielded by the adjacent aromatic ring.
e (-CH₂-)1.6 - 1.8multiplet2HAliphatic methylene protons.
f (-CH-)2.7 - 3.0multiplet1HMethine proton at a chiral center, deshielded by both the nitrogen and the alkyl chain.
g (-CH-CH₃)1.1 - 1.3doublet3HMethyl group adjacent to the chiral methine proton, split into a doublet.
h (N-CH₃)2.2 - 2.3singlet3HN-methyl protons are equivalent with no adjacent protons, resulting in a singlet.
i (N-CH₂-)2.4 - 2.6multiplet2HMethylene protons alpha to the nitrogen atom, deshielded by its electronegativity. [1][9]
j (-CH₂-)1.4 - 1.6multiplet2HAliphatic methylene protons.
k (-CH₂-)1.2 - 1.4multiplet2HAliphatic methylene protons, less deshielded than (j).
l (-CH₂-CH₃)0.8 - 1.0triplet3HTerminal methyl group of the butyl chain, split into a triplet by the adjacent methylene group. [10]

Self-Validation and Troubleshooting

  • D₂O Exchange: To confirm the assignment of the phenolic -OH proton (a), add a few drops of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The exchange of the -OH proton for a deuterium atom will cause the signal to disappear from the ¹H spectrum, confirming its identity. [6]* Impurity Peaks: Small, unintegratable peaks may be present. Common impurities include residual non-deuterated solvent (e.g., CHCl₃ at δ 7.26 ppm), water (δ ~1.5-2.0 ppm in CDCl₃), or grease.

  • Poor Resolution/Broad Peaks: If spectral lines are broad, it indicates poor shimming, sample concentration being too high, or the presence of paramagnetic impurities. [11]Re-shim the instrument carefully. If the problem persists, prepare a more dilute sample or ensure the compound is free from metal contaminants.

Conclusion

1H NMR spectroscopy provides an unambiguous method for the structural confirmation of 4-{3-[butyl(methyl)amino]butyl}phenol. By carefully preparing the sample and understanding the electronic effects of the constituent functional groups, a detailed and accurate assignment of all proton signals can be achieved. The protocols and predictive data presented in this note serve as a reliable guide for researchers, ensuring high-quality, reproducible results for the characterization of this and structurally related molecules.

References

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • OpenOChem Learn. Interpreting HNMR. [Link]

  • Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of phenol. [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • University of Wisconsin-Madison. H NMR Spectroscopy and Interpretation. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Nikolaidis, A., et al. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(11), 17753–17796. [Link]

  • Vaia. The 1 H NMR spectrum of phenol. [Link]

  • PubMed. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]

  • Chemistry LibreTexts. (2023, November 15). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Connected. NMR shifts 1H -general. [Link]

Sources

High-Efficiency Derivatization of 4-{3-[butyl(methyl)amino]butyl}phenol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-GC-D04

Abstract & Scientific Rationale

The analysis of 4-{3-[butyl(methyl)amino]butyl}phenol presents a classic "amphoteric" chromatographic challenge. The molecule contains two distinct functional moieties that hinder direct Gas Chromatography (GC) analysis:

  • Phenolic Hydroxyl (-OH): Highly polar and acidic, leading to severe peak tailing, adsorption on active sites, and low volatility.

  • Tertiary Amine (Butyl(methyl)amino-): Basic functionality that interacts strongly with silanol groups in the inlet liner and column stationary phase.

The Derivatization Strategy: Unlike primary or secondary amines, the tertiary amine in this molecule lacks an active proton (H) and cannot be directly derivatized by standard silylation or acylation reagents. Therefore, the analytical strategy focuses on masking the phenolic -OH to restore volatility, while managing the tertiary amine's basicity through rigorous inlet deactivation.

This guide details two protocols:

  • Protocol A (Gold Standard): Trimethylsilylation (TMS) using BSTFA + 1% TMCS.[1]

  • Protocol B (Enhanced Stability): tert-Butyldimethylsilylation (TBDMS) using MTBSTFA.[2]

Chemical Mechanism & Reaction Scheme

The primary reaction targets the phenolic proton. The tertiary amine remains intact but benefits from the steric bulk of the derivatized phenol, which often reduces intermolecular hydrogen bonding.

Reaction Logic (Silylation)
  • Reagent:

    
    -Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
    
  • Catalysis: TMCS acts as a catalyst to overcome the steric hindrance of the phenol ring.

  • Outcome: The polar -OH is converted to a non-polar Trimethylsilyl (TMS) ether.

ReactionScheme Analyte Analyte: Phenol-Tertiary Amine Intermediate Transition State (Nucleophilic Attack) Analyte->Intermediate Mix 70°C Reagent Reagent: BSTFA + TMCS (1%) Reagent->Intermediate Product Product: TMS-Ether Derivative (Volatile) Intermediate->Product -H+ substitution Byproduct Byproducts: TMS-Amide + HCl Intermediate->Byproduct

Figure 1: Silylation mechanism targeting the phenolic hydroxyl group.[2] The tertiary amine remains underivatized.

Experimental Protocols
Protocol A: Standard Trimethylsilylation (BSTFA)

Best for general profiling and library matching.

Reagents Required:

  • BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Pyridine (Critical for scavenging acid byproducts and catalyzing phenol reaction).

  • Internal Standard: D3-Testosterone or similar stable isotope.

Step-by-Step Workflow:

  • Sample Preparation:

    • Aliquot sample (equivalent to 10–50 µg of analyte) into a 2 mL GC amber vial.

    • Evaporation: Evaporate solvent to complete dryness under a gentle stream of Nitrogen (

      
      ) at 40°C. Note: Moisture is the enemy of silylation.
      
  • Reagent Addition:

    • Add 50 µL of Anhydrous Pyridine. Vortex to dissolve residue.

    • Add 50 µL of BSTFA + 1% TMCS.

  • Reaction:

    • Cap vial tightly (PTFE-lined cap).

    • Incubate at 70°C for 30 minutes .

  • Final Prep:

    • Cool to room temperature.

    • Optional: Dilute with 100 µL Ethyl Acetate if peak response is too high.

    • Inject directly.[3]

Protocol B: TBDMS Derivatization (MTBSTFA)

Best for MS quantification (creates distinctive [M-57] ion) and hydrolytic stability.

Reagents Required:

  • MTBSTFA + 1% TBDMCS.

  • Solvent: Acetonitrile (ACN) or Ethyl Acetate.

Step-by-Step Workflow:

  • Dry Sample: Evaporate sample to dryness under

    
    .
    
  • Add Reagent: Add 50 µL MTBSTFA + 1% TBDMCS and 50 µL Acetonitrile.

  • Reaction: Incubate at 70°C for 60 minutes (Sterically bulky TBDMS requires longer time than TMS).

  • Injection: Inject directly.

Critical Instrument Parameters (GC-MS)

Since the tertiary amine is not derivatized, the GC inlet must be inert to prevent adsorption.

ParameterSetting / Recommendation
Inlet Liner Ultra-Inert Splitless Liner with Wool (Deactivated for Bases). Crucial: Standard liners will cause tailing of the amine.
Column 5% Phenyl-arylene (e.g., DB-5MS UI or ZB-5MS Plus), 30m x 0.25mm x 0.25µm.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow).
Inlet Temp 260°C.
Oven Program 100°C (1 min)

20°C/min

300°C (hold 5 min).
Transfer Line 280°C.
MS Source 230°C (EI Mode).
Data Interpretation & Validation
Mass Spectral Features (EI Source)
Fragment TypeProtocol A (TMS)Protocol B (TBDMS)
Molecular Ion (

)
Visible, often weak.Weak.
Base Peak

-cleavage near amine (e.g., m/z 58 for dimethylamine-like fragments).
[M-57] (Loss of tert-butyl group).[2] Very stable, high intensity.
Phenolic Fragment [M-15] (Loss of methyl from TMS).[M-57] dominates.[2]
Troubleshooting Guide

Troubleshooting Issue Problem: Low Response or Tailing Check1 Check Moisture: Is solvent dry? Issue->Check1 Check2 Check Liner: Is it Base-Deactivated? Issue->Check2 Action1 Re-dry sample Use fresh BSTFA Check1->Action1 Yes (Moisture present) Action2 Replace Liner (Use Ultra-Inert) Check2->Action2 No (Standard liner used)

Figure 2: Decision tree for troubleshooting poor chromatographic peak shape.

References
  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: Silylation (BSTFA).

  • Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry". Journal of Chromatography A, 844(1-2), 1-22.

  • Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds". Talanta, 77(4), 1473-1482.

  • EPA Method 8270E. (2018). Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Standard regarding liner deactivation for bases).

Sources

Advanced Experimental Protocols for Sterically Hindered Phenols: From Synthesis to Biological Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Chameleonic" Nature of Hindered Phenols

Sterically hindered phenols (SHPs) are a class of compounds characterized by a phenolic hydroxyl group flanked by bulky alkyl substituents (typically tert-butyl) at the ortho positions. While historically utilized as stabilizers in polymer science (e.g., BHT, Irganox), they have emerged as high-value scaffolds in drug development due to their ability to modulate oxidative stress.

Mechanistic Insight: The primary mechanism of action is Hydrogen Atom Transfer (HAT) . The bulky groups serve a dual purpose:

  • Electronic: They increase the electron density of the aromatic ring, lowering the O-H bond dissociation enthalpy (BDE) and facilitating H-atom donation to peroxyl radicals (ROO•).

  • Steric: They kinetically stabilize the resulting phenoxy radical, preventing it from initiating new radical chains (pro-oxidant behavior).

Recent research highlights a "chameleonic" property where certain SHPs can switch from antioxidants in healthy tissue to pro-oxidants in the acidic, reducing environment of tumor cells, triggering apoptosis via quinone methide formation [1].

Mechanism of Action Diagram

HAT_Mechanism cluster_steric Steric Shielding Effect ROO Peroxyl Radical (ROO•) Complex Transition State [ROO---H---OAr] ROO->Complex Diffusion SHP Hindered Phenol (ArOH) SHP->Complex ROOH Hydroperoxide (ROOH) Complex->ROOH H-Atom Transfer PhRad Stable Phenoxy Radical (ArO•) Complex->PhRad Term Non-Radical Products (Quinone Methides) PhRad->Term Radical Coupling or Disproportionation

Caption: The Hydrogen Atom Transfer (HAT) mechanism where steric bulk stabilizes the phenoxy radical, preventing chain propagation.

Protocol 1: Chemical Synthesis of 2,4-Dimethyl-6-tert-butylphenol

Application: Creating a functionalized core for further derivatization into drug candidates (e.g., Probucol analogues).

Rationale

Direct functionalization of the phenol ring requires controlling regioselectivity. We utilize Friedel-Crafts alkylation to introduce the bulky group specifically at the ortho position.

Materials
  • Precursor: 2,4-Dimethylphenol (200 g)

  • Reagent: Isobutylene gas (99% purity)

  • Catalyst: p-Toluenesulfonic acid (PTSA) or Aluminum Phenoxide

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Setup: Equip a 1L three-neck round-bottom flask with an overhead mechanical stirrer, a gas inlet tube (submerged), and a reflux condenser.

  • Charge: Add 2,4-dimethylphenol (200 g), toluene (400 mL), and PTSA (10 g) to the flask.

  • Activation: Heat the mixture to reflux (approx. 110°C) to ensure catalyst solubility and system dryness.

  • Reaction: Maintain reflux. Bubble isobutylene gas through the solution at a steady rate.

    • Critical Checkpoint: Monitor reaction progress via TLC or GC every 2 hours. The reaction typically requires 14 hours for completion [2].

  • Quench: Stop gas flow. Cool the mixture to room temperature (25°C).

  • Work-up: Transfer to a separatory funnel. Wash twice with water (400 mL) to remove the acid catalyst. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Remove toluene via rotary evaporation.[1] Purify the resulting dark brown oil by vacuum distillation to yield a clear, viscous liquid.

Protocol 2: Biological Validation via Lipid Peroxidation (TBARS Assay)

Application: Assessing the ability of the synthesized SHP to protect biological membranes from oxidative stress.

Rationale

Unlike simple radical trapping assays (DPPH), the Thiobarbituric Acid Reactive Substances (TBARS) assay measures the inhibition of Malondialdehyde (MDA) formation in actual lipid substrates (e.g., rat brain homogenate or LDL), providing a biologically relevant readout.

Materials
  • Substrate: Rat brain homogenate (10% w/v in phosphate buffer) or human LDL.

  • Inducer: Ferrous Sulfate (FeSO₄) and Ascorbic Acid.

  • Reagent: Thiobarbituric Acid (TBA) solution (0.375% TBA, 15% TCA, 0.25N HCl).

  • Standard: Trolox (water-soluble Vitamin E analogue).

Step-by-Step Methodology
  • Preparation: Prepare the tissue homogenate in ice-cold phosphate-buffered saline (PBS, pH 7.4).

  • Incubation:

    • Mix 0.5 mL homogenate with 0.1 mL of the test SHP compound (dissolved in DMSO; final concentration range 1–100 µM).

    • Control: Use DMSO vehicle only.

    • Induction: Initiate peroxidation by adding 0.1 mL FeSO₄ (10 µM) and 0.1 mL Ascorbic Acid (100 µM).

  • Reaction: Incubate at 37°C for 60 minutes in a shaking water bath.

  • Termination: Add 1.0 mL of the TBA/TCA reagent to stop the reaction and precipitate proteins.

  • Chromogen Formation: Heat the mixture at 95°C for 20 minutes. A pink chromogen indicates MDA-TBA adduct formation.[2]

  • Clarification: Cool to room temperature and centrifuge at 3,000 x g for 10 minutes.

  • Quantification: Measure absorbance of the supernatant at 532 nm.

  • Calculation:

    
    
    

Protocol 3: Analytical Quantification (RP-HPLC)

Application: Pharmacokinetic studies or stability testing of SHP formulations.

Rationale

Hindered phenols are highly lipophilic. Standard C18 methods often result in excessive retention times. This protocol uses a high-strength organic modifier to ensure sharp peak shapes and reasonable run times.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Hypersil Gold, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10 v/v) containing 0.1% Formic Acid.

    • Note: The high acetonitrile content is required to elute hydrophobic bis-phenols or probucol derivatives.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis at 280 nm (phenol absorption max).

  • Temperature: 30°C.

Data Summary: Solvent Effects on Antioxidant Activity

Expert Insight: When screening SHPs using the DPPH assay, avoid alcoholic solvents (methanol/ethanol). These solvents form hydrogen bonds with the phenol, stabilizing it and artificially lowering the measured reactivity (kinetic solvent effect) [3].

Solvent SystemKinetic Rate Constant (

, M⁻¹s⁻¹)
Interpretation
n-Heptane 1.2 x 10⁴True Reactivity (Non-interacting solvent)
Acetonitrile 4.5 x 10³Moderate H-bond acceptance reduces rate
Methanol 1.5 x 10²False Low (Strong H-bonding interference)

Experimental Workflow Diagram

Workflow Start Start: Precursor Selection (e.g., 2,4-Dimethylphenol) Synth Synthesis (Friedel-Crafts Alkylation) Start->Synth Purify Purification (Vacuum Distillation) Synth->Purify QC QC Checkpoint (GC-MS / NMR) Purify->QC QC->Synth Fail (Optimize) Screen Primary Screen (DPPH in Heptane) QC->Screen Pass BioAssay Biological Validation (TBARS / LDL Oxidation) Screen->BioAssay High Activity Formulation Formulation (Liposome Encapsulation) BioAssay->Formulation Low Toxicity

Caption: Integrated workflow for the development of hindered phenol therapeutics, from synthesis to formulation.

References

  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. International Journal of Molecular Sciences, 2023. Link

  • Synthesis of Hindered Phenolic Antioxidants from 2,4-Dimethylphenol: Application Notes and Protocols. BenchChem, 2025.[1] Link

  • Abnormal solvent effects on hydrogen atom abstractions. The reactions of phenols with 2,2-diphenyl-1-picrylhydrazyl (dpph[3]•) in alcohols. National Research Council Canada, 2003.[3] Link

  • Inhibition of human LDL lipid peroxidation by phenol-rich beverages and their impact on plasma total antioxidant capacity. Clinical Chemistry, 2000. Link

  • Delivery nanosystems based on sterically hindered phenol derivatives containing a quaternary ammonium moiety. Colloids and Surfaces B: Biointerfaces, 2019.[4] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for 4-{3-[butyl(methyl)amino]butyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: SYN-OH-AMINE-04 Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

This guide addresses yield optimization for 4-{3-[butyl(methyl)amino]butyl}phenol , a structure characteristic of functionalized phenolic amines used in pharmacological research (analogous to specific adrenergic or opioid receptor ligands).

The synthesis typically hinges on the Reductive Amination of 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone) with N-methylbutylamine. Users frequently encounter low yields due to three specific bottlenecks:

  • Competitive Reduction: Reduction of the ketone to an alcohol (dead-end byproduct) instead of the amine.

  • Steric Hindrance: Sluggish reaction rates due to the secondary amine (N-methylbutylamine).

  • Isolation Failure: Loss of product during workup due to the amphoteric (zwitterionic) nature of the amino-phenol.

Module 1: The Reaction Phase (Reductive Amination)

Core Protocol Diagnosis

User Question: I am using Sodium Borohydride (NaBH4) in methanol, but I’m getting <30% yield and a large amount of alcohol byproduct. What is wrong?

Technical Analysis: You are experiencing chemoselectivity failure .

  • The Mechanism: Secondary amines (like N-methylbutylamine) react with ketones to form an iminium ion (or enamine), not a stable imine. This equilibrium is unfavorable and reversible.

  • The Error: NaBH₄ is a "hard" hydride; it reduces the unreacted ketone to the alcohol (4-(4-hydroxyphenyl)butan-2-ol) faster than it reduces the sterically hindered iminium ion.

The Solution: Switch to STAB (Sodium Triacetoxyborohydride) You must use a reducing agent that is less reactive toward ketones but highly reactive toward iminium ions.

Optimized Protocol (STAB Method)
ParameterRecommendationScientific Rationale
Reagent NaBH(OAc)₃ (STAB) Selectively reduces iminium ions without touching the ketone [1].
Solvent 1,2-Dichloroethane (DCE) or THF Aprotic solvents prevent solvolysis of the hydride. DCE is superior for rate.[1]
Catalyst Acetic Acid (1.0 equiv) Critical: Protonates the intermediate to facilitate iminium ion formation [2].
Stoichiometry 1.0 eq Ketone : 1.1 eq Amine : 1.5 eq STABExcess hydride accounts for the acidic proton on the phenol (which consumes 1 eq of H⁻).

Step-by-Step Workflow:

  • Dissolve 4-(4-hydroxyphenyl)butan-2-one (1.0 eq) and N-methylbutylamine (1.1 eq) in DCE.

  • Add Acetic Acid (1.0 eq). Stir for 15 minutes to establish the iminium equilibrium.

  • Add NaBH(OAc)₃ (1.5 eq) in one portion.

  • Stir at Room Temperature for 12–24 hours.

    • Checkpoint: Monitor TLC.[2] The ketone spot should disappear. If alcohol byproduct appears, your solvent may be "wet" (water decomposes STAB to stronger reducing species).

Visualization: Reaction Pathway & Troubleshooting

ReactionPathway cluster_legend Key Logic Ketone Ketone Precursor (Raspberry Ketone) Iminium Iminium Ion (Transient Species) Ketone->Iminium + Amine + AcOH (Catalyst) Alcohol Alcohol Byproduct (Dead End) Ketone->Alcohol Direct Reduction (NaBH4 = Fast) (STAB = Slow) Amine N-methylbutylamine (Secondary Amine) Iminium->Ketone Hydrolysis (Wet Solvent) Product Target Phenolic Amine Iminium->Product Reduction (STAB = Fast) Legend STAB favors the Green path. NaBH4 favors the Red path.

Caption: Kinetic competition between iminium reduction (desired) and ketone reduction (undesired). STAB maximizes the green pathway.

Module 2: Isolation & Purification (The "Goo" Phase)

Handling Amphoteric Compounds

User Question: I quenched the reaction with water and extracted with ethyl acetate, but the organic layer is empty, and the aqueous layer is a milky emulsion. Where is my product?

Technical Analysis: Your product is a Zwitterion .

  • It contains a basic amine (pKa ~10) and an acidic phenol (pKa ~10).

  • At Neutral pH: It exists as a zwitterion (Phenoxide⁻ / Ammonium⁺), which is highly water-soluble and acts as a surfactant, causing emulsions.

  • At High pH (>12): It is a Phenoxide salt (Water soluble).

  • At Low pH (<2): It is an Ammonium salt (Water soluble).

The Solution: Isoelectric Extraction or Salting Out

Troubleshooting Guide: The Workup Matrix
Current StateAction RequiredWhy?
Emulsion formed Add NaCl (Brine) to saturation and filter through Celite.Breaks the surfactant effect of the zwitterion.
Product in Aqueous Adjust pH to 9.5 – 10.0 .This is the "sweet spot" where the amine is free base, but the phenol is mostly protonated (neutral), driving it into the organic layer.
Oily/Sticky Solid Convert to HCl or Fumarate salt .The free base is an oil. The salt is a crystallizable solid.[2]

Recommended Isolation Protocol:

  • Quench: Add saturated NaHCO₃ to the reaction mixture.

  • Extraction: Extract with Dichloromethane (DCM) , not Ethyl Acetate (DCM is better for solubilizing polar amines).

  • pH Adjustment: If yield is low, check the aqueous layer pH. Adjust to pH ~9.8 using dilute NaOH or Na₂CO₃. Do not go to pH 14 (forms phenoxide).

  • Salt Formation (Crucial for Stability):

    • Dissolve the crude oil in dry ether or ethanol.

    • Add 1.0 eq of Fumaric Acid or bubbling HCl gas.

    • The salt will precipitate as a stable solid, preventing oxidation (browning) of the phenol [3].

Module 3: Alternative Route (Demethylation)

User Question: I synthesized the methoxy-analog (anisole) to avoid side reactions. How do I remove the methyl group without destroying the amine?

Technical Analysis: Demethylating an anisole with a basic amine side chain is tricky.

  • HBr (48% reflux): Classic, but requires high heat (130°C) which can decompose the amine or cause alkyl migration.

  • BBr₃ (Boron Tribromide): The gold standard, but it complexes with the amine.

Optimized BBr₃ Protocol:

  • Stoichiometry: You need 3.5 – 4.0 equivalents of BBr₃.

    • 1 eq complexes with the Amine.

    • 1 eq complexes with the Phenol oxygen.

    • Excess is needed to drive the kinetics.

  • Temperature: Start at -78°C , then warm to 0°C . Do not reflux.

  • Quench: Extremely exothermic. Quench with Methanol at 0°C to form volatile trimethyl borate, then hydrolyze with water.

Decision Logic: Troubleshooting Tree

Troubleshooting Start Low Yield / Impure Product CheckTLC Check TLC of Crude Start->CheckTLC KetoneLeft Starting Ketone Remains CheckTLC->KetoneLeft High Rf Spot AlcoholFound Alcohol Byproduct Formed CheckTLC->AlcoholFound Lower Rf Spot NoProduct Product Missing after Workup CheckTLC->NoProduct Clean TLC but low mass SolventCheck Is Solvent Wet? (DCE/THF) KetoneLeft->SolventCheck DrySolvent Dry Solvent & Add 10% more AcOH SolventCheck->DrySolvent Yes TimeCheck Extend Time or Add 0.5eq STAB SolventCheck->TimeCheck No ReagentCheck Did you use NaBH4? AlcoholFound->ReagentCheck SwitchSTAB CRITICAL ERROR: Switch to STAB ReagentCheck->SwitchSTAB Yes TempCheck Lower Temp to 0°C during addition ReagentCheck->TempCheck No (Used STAB) pHCheck Check Aqueous pH NoProduct->pHCheck AdjustpH Adjust to pH 9.5-10 Re-extract with DCM pHCheck->AdjustpH pH < 9 or > 11

Caption: Diagnostic logic for identifying yield loss points in the synthesis workflow.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Maryanoff, C. A., et al. (2004). "Cyclopropylamine as a Reagent for Reductive Amination." Journal of Organic Chemistry.
  • BenchChem Technical Support. (2025). "Preventing Oxidation of Aminophenol Compounds." (Guidance on salt formation to prevent oxidative degradation of phenolic amines).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards, particularly regarding Boron Tribromide and chlorinated solvents.

Sources

troubleshooting 4-{3-[butyl(methyl)amino]butyl}phenol assay interference

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk[1]

Product Context: 4-{3-[butyl(methyl)amino]butyl}phenol (referred to herein as BMABP ) is a critical phenolic-amine intermediate often utilized in the synthesis of Von Hippel-Lindau (VHL) E3 ligase ligands for PROTAC® (Proteolysis Targeting Chimera) development.[1]

Due to its specific chemical moieties—a redox-active phenol coupled with a basic tertiary amine —BMABP exhibits distinct interference patterns in biochemical and cell-based assays.[1] This guide addresses the "ghost" signals, potency shifts, and solubility crashes frequently reported by our users.

Part 1: The Troubleshooting Matrix
Scenario A: "My IC50 values in AlphaScreen/AlphaLISA are shifting or disappearing."

Diagnosis: Singlet Oxygen Quenching (The Phenol Effect) Alpha assays rely on the transfer of singlet oxygen (


) from Donor to Acceptor beads. Phenolic compounds are potent radical scavengers.[1][2] BMABP can intercept 

before it reaches the Acceptor bead, causing a false inhibition signal (artificial decrease in signal).

Investigative Protocol:

  • The "Hook" Test: Perform a bead titration without BMABP to ensure you are not in the hook effect region (oversaturation of beads).

  • The OmniBead Control (Gold Standard):

    • Run the assay using OmniBeads (beads containing both donor and acceptor chemistry).

    • Add BMABP at your assay concentrations.[1]

    • Result: If the signal decreases dose-dependently, BMABP is chemically quenching the singlet oxygen. It is not inhibiting your protein interaction.[1]

Correction:

  • Switch Assay Format: Move to TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or FP (Fluorescence Polarization), which are less susceptible to singlet oxygen scavenging.[1]

  • Buffer Adjustment: If you must use Alpha, add 0.01% Tween-20 or reduce the compound concentration below the quenching threshold (typically <10 µM for phenols).

Scenario B: "I see 'Ghost Peaks' or varying retention times in LC-MS."

Diagnosis: Amine-Silanol Interaction (The Sticky Amine) The tertiary amine in the butyl chain is basic. It protonates at neutral/acidic pH and interacts strongly with residual silanol groups on silica-based C18 columns.[1] This leads to peak tailing, carryover (ghost peaks in blank runs), and retention time shifts.

Investigative Protocol:

  • Blank Injection: Inject a solvent blank immediately after your highest concentration standard.[1]

  • Peak Shape Analysis: Look for asymmetry factors > 1.5.[1]

Correction:

  • Mobile Phase Modifier: Ensure your aqueous mobile phase contains 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) .[1] The acid suppresses silanol ionization (

    
     becomes 
    
    
    
    ) and ionizes the amine, keeping it in the mobile phase.[1]
  • Column Choice: Switch to a "End-capped" or "Hybrid Particle" column (e.g., BEH C18) designed to minimize silanol activity.[1]

Scenario C: "Cell viability assays (MTT) show activity, but the cells look healthy."

Diagnosis: Redox Cycling False Positive Tetrazolium-based assays (MTT/MTS) rely on cellular reductases to generate a colored formazan product.[1] Phenols can chemically reduce tetrazolium salts non-enzymatically, creating a false signal of high viability or masking toxicity.

Investigative Protocol:

  • Cell-Free Control: Mix BMABP + MTT reagent in media without cells.

  • Observation: If the solution turns purple/brown, BMABP is directly reducing the dye.

Correction:

  • ATP-Based Assay: Switch to CellTiter-Glo® (Luminesence) .[1] This measures ATP levels and is chemically orthogonal to redox-active phenols.[1]

Part 2: Visualizing Interference Mechanisms

The following diagram illustrates the chemical logic determining which assay artifacts occur based on the functional group dominating the interaction.

BMABP_Interference_Logic Compound 4-{3-[butyl(methyl)amino]butyl}phenol (BMABP) Group_Phenol Phenol Moiety (Redox Active) Compound->Group_Phenol Group_Amine Tertiary Amine (Basic/Cationic) Compound->Group_Amine Assay_Alpha AlphaScreen/AlphaLISA Group_Phenol->Assay_Alpha Scavenges 1O2 Assay_MTT MTT/MTS Assay Group_Phenol->Assay_MTT Reduces Tetrazolium Assay_LCMS LC-MS Analysis Group_Amine->Assay_LCMS Binds Silanols Assay_FP Fluorescence Polarization Group_Amine->Assay_FP Amphiphilic Aggregation Artifact_Quench Singlet Oxygen Quenching (False Inhibition) Assay_Alpha->Artifact_Quench Artifact_Redox Chemical Reduction (False Viability) Assay_MTT->Artifact_Redox Artifact_Carry Silanol Binding (Carryover/Tailing) Assay_LCMS->Artifact_Carry Artifact_Agg Micelle/Aggregation (Light Scattering) Assay_FP->Artifact_Agg

Caption: Mechanistic flow of BMABP interference. The phenol group primarily disrupts redox-dependent assays (Alpha, MTT), while the amine group impacts separation and surface-binding assays.

Part 3: Critical Data & Solvents

Solubility & Stability Table Data based on standard amino-phenol behavior in drug discovery screening.

Solvent / BufferSolubility RatingStability RiskNotes
DMSO High (>50 mM)LowRecommended Stock. Store at -20°C. Avoid freeze-thaw cycles to prevent phenol oxidation (browning).[1]
Ethanol High (>20 mM)ModerateEvaporation changes concentration rapidly.[1]
PBS (pH 7.4) Low/ModerateHigh (Oxidation)Prepare Fresh. At pH 7.4, the amine is partially protonated, aiding solubility, but the phenol is susceptible to oxidative coupling over time (turning pink).
Acidic Water (0.1% Formic) HighLowBest for LC-MS dilution.[1] The protonated amine (

) is highly soluble.
Part 4: Frequently Asked Questions (FAQs)

Q: Can I use BMABP in a Fluorescence Polarization (FP) assay for VHL binding? A: Yes, but watch for Aggregation . BMABP has an amphiphilic structure (hydrophobic butyl chain + polar phenol/amine).[1] At high concentrations (>50 µM), it can form micelles that scatter light, artificially increasing the polarization signal (mP).

  • Validation: Spin down your samples at 10,000 x g for 10 minutes before reading.[1] If the signal drops significantly, you had aggregates.

Q: The compound turned pink in my DMSO stock. Is it ruined? A: Likely yes. Pink/brown coloration indicates the oxidation of the phenol to quinones or coupled products. This often happens if DMSO stocks are left exposed to light or air.[1]

  • Action: Discard and prepare fresh stock. Purge new vials with nitrogen gas if storing for >1 month.[1]

Q: I am synthesizing a PROTAC. Will this fragment interfere with the linker chemistry? A: The phenol is a weak nucleophile but can interfere if you are using non-selective alkylating agents. The secondary amine (if the methyl group is the only substituent on the nitrogen, i.e., it's a secondary amine NH-Me) is your primary handle. However, the structure butyl(methyl)amino implies a tertiary amine (Nitrogen connected to: Butyl, Methyl, and the Butyl-Phenol chain).

  • Correction: If the structure is indeed a tertiary amine, you have no handle for linker attachment at the amine. You must attach the linker via the Phenol (O-alkylation) or a different functional group on the butyl chain. Verify your exact structure: If it is a tertiary amine, the Phenol -OH is your only nucleophile for PROTAC conjugation.

References
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740. Link[1]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Link

  • Buckley, D. L., et al. (2012). Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction.[1] Journal of the American Chemical Society, 134(10), 4465–4468. Link (Note: This reference grounds the use of phenolic-amine fragments in VHL ligand design).[1]

  • Schorpp, K., et al. (2014). Drugs as Assay Interferences: Identification of Frequent Hitters in Cell-Based Assays. ChemMedChem, 9(9), 2023-2027.[1] Link[1]

Sources

Technical Support Center: Investigating the Degradation Pathways of 4-{3-[butyl(methyl)amino]butyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical assistance for investigating the degradation pathways of 4-{3-[butyl(methyl)amino]butyl}phenol. My approach is to empower you with the foundational knowledge and troubleshooting strategies necessary to navigate the complexities of metabolic studies, particularly for a novel compound. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Part 1: Predictive Metabolism and Experimental Design

This section focuses on the initial stages of your investigation: predicting the metabolic fate of 4-{3-[butyl(methyl)amino]butyl}phenol and designing robust experiments to test your hypotheses.

Question 1: I am starting my research on 4-{3-[butyl(methyl)amino]butyl}phenol. What are its likely metabolic degradation pathways?

Answer: Given the structure of 4-{3-[butyl(methyl)amino]butyl}phenol, we can predict several potential metabolic transformations based on its functional groups: a phenol, a tertiary amine, and an alkyl chain. Metabolism is broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions.[1]

Phase I Metabolism: The primary enzymes involved in Phase I metabolism are the Cytochrome P450 (CYP) superfamily and Flavin-containing Monooxygenases (FMOs).[1][2] For your compound, the likely Phase I reactions are:

  • Hydroxylation of the Aromatic Ring: The phenol group can be further hydroxylated to form a catechol (a di-hydroxy phenol). This is a common metabolic route for phenolic compounds.[3][4]

  • N-dealkylation: The tertiary amine is a prime target for oxidative dealkylation. This can occur in two ways:

    • N-demethylation: Removal of the methyl group to form a secondary amine.

    • N-debutylation: Removal of the butyl group, also resulting in a secondary amine.

  • Oxidation of the Alkyl Chain: The butyl groups (both the N-butyl and the butyl chain connecting the amine to the phenol) can be hydroxylated at various positions.

  • N-oxidation: The tertiary amine can be oxidized to form an N-oxide.

Phase II Metabolism: Phase II enzymes conjugate the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[5] For your compound and its metabolites, key Phase II reactions include:

  • Glucuronidation: The phenolic hydroxyl group is an excellent substrate for UDP-glucuronosyltransferases (UGTs), which attach a glucuronic acid moiety.

  • Sulfation: The phenol group can also be sulfated by sulfotransferases (SULTs).

Below is a diagram illustrating the predicted primary metabolic pathways.

Metabolic Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 4-{3-[butyl(methyl)amino]butyl}phenol Metabolite1 Catechol Metabolite (Aromatic Hydroxylation) Parent->Metabolite1 CYPs Metabolite2 N-demethylated Metabolite Parent->Metabolite2 CYPs Metabolite3 N-debutylated Metabolite Parent->Metabolite3 CYPs Metabolite4 Alkyl Chain Hydroxylated Metabolite Parent->Metabolite4 CYPs Metabolite5 N-oxide Parent->Metabolite5 FMOs Metabolite6 Glucuronide Conjugate Parent->Metabolite6 UGTs Metabolite7 Sulfate Conjugate Parent->Metabolite7 SULTs Metabolite1->Metabolite6 UGTs Metabolite1->Metabolite7 SULTs

Caption: Predicted Phase I and Phase II metabolic pathways of 4-{3-[butyl(methyl)amino]butyl}phenol.

Question 2: What is the best in vitro experimental system to start with for studying the metabolism of my compound?

Answer: For initial screening and metabolite identification, human liver microsomes are the most common and cost-effective choice. They contain a high concentration of Phase I enzymes, particularly CYPs.

Here's a breakdown of common in vitro systems and their applications:

In Vitro System Primary Use Advantages Disadvantages
Liver Microsomes High-throughput screening of Phase I metabolism, metabolic stability assessment.Cost-effective, easy to use, high concentration of CYPs.Lacks soluble enzymes (e.g., some SULTs) and cofactors for Phase II reactions unless supplemented.
S9 Fraction Broader metabolic profiling, includes both microsomal and cytosolic enzymes.Contains both Phase I and some Phase II enzymes.Lower concentration of CYPs compared to microsomes.
Hepatocytes (primary or cultured) "Gold standard" for in vitro metabolism, provides a more complete picture of metabolism and transport.Contains a full complement of Phase I and II enzymes, active transporters.More expensive, lower throughput, can have high inter-individual variability.[1]
Recombinant Enzymes Identifying the specific enzyme(s) responsible for a particular metabolic step (reaction phenotyping).Allows for the study of a single enzyme in isolation.Does not provide a complete metabolic profile.[2]

Recommendation: Begin with human liver microsomes to determine the extent of Phase I metabolism and to generate initial metabolites for identification. If significant metabolism is observed, you can then proceed to hepatocytes for a more comprehensive profile or use recombinant enzymes to pinpoint the specific CYPs involved.

Question 3: How do I design a typical metabolic stability assay using liver microsomes?

Answer: A metabolic stability assay aims to determine the rate at which your compound is metabolized. Here is a standard protocol:

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Prepare Reagents:

    • Phosphate Buffer (100 mM, pH 7.4): To maintain physiological pH.

    • 4-{3-[butyl(methyl)amino]butyl}phenol Stock Solution: Dissolve in a suitable organic solvent (e.g., DMSO, methanol) at a high concentration (e.g., 10 mM).

    • Human Liver Microsomes (e.g., 20 mg/mL stock): Store at -80°C until use.

    • NADPH (Cofactor for CYPs): Prepare a fresh stock solution in buffer (e.g., 10 mM).

    • Quenching Solution: Acetonitrile or methanol containing an internal standard. The internal standard is a compound with similar chemical properties to your analyte but a different mass, used for normalization during analysis.[6][7]

  • Incubation:

    • In a microcentrifuge tube, combine phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and your compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

    • Initiate the metabolic reaction by adding NADPH (final concentration typically 1 mM).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction. The 0-minute time point serves as your initial concentration control.

  • Sample Processing:

    • Vortex the quenched samples to precipitate the proteins.

    • Centrifuge the samples at a high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS.

  • Data Analysis:

    • Quantify the remaining concentration of your parent compound at each time point using LC-MS.

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this curve is the rate constant of degradation (k).

    • From this, you can calculate the in vitro half-life (t½ = 0.693/k).

Metabolic Stability Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis A Prepare Reagents (Buffer, Compound, Microsomes, NADPH) B Combine Buffer, Microsomes, Compound A->B C Pre-incubate B->C D Initiate with NADPH C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench with Acetonitrile + Internal Standard E->F G Centrifuge to Remove Protein F->G H Transfer Supernatant G->H I LC-MS Analysis H->I J Calculate Half-life (t½) I->J

Caption: A typical experimental workflow for a metabolic stability assay.

Part 2: Analytical Methodology and Troubleshooting

This section provides guidance on the analytical techniques required to detect and identify your compound and its metabolites, along with solutions to common problems.

Question 4: I'm having trouble with my LC-MS analysis. My peaks are broad and tailing. What could be the cause?

Answer: Poor peak shape in liquid chromatography-mass spectrometry (LC-MS) is a common issue that can compromise the quality of your data.[8] Here are the most likely causes and how to troubleshoot them:

  • Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks.

    • Solution: Dilute your sample and reinject.

  • Contamination: Buildup of contaminants on your column or in the ion source can degrade performance.[8]

    • Solution:

      • Flush the column with a strong solvent.

      • Run blank injections (injection of the mobile phase or your sample matrix without the analyte) between your samples to check for carryover.[9]

      • Clean the ion source of your mass spectrometer according to the manufacturer's instructions.

  • Inappropriate Mobile Phase: The pH of your mobile phase can significantly affect the peak shape of ionizable compounds like yours. Your compound has a basic amine and an acidic phenol, so pH control is critical.

    • Solution:

      • For reverse-phase chromatography, try adding a small amount of an acid (e.g., 0.1% formic acid) or a base (e.g., 0.1% ammonium hydroxide) to your mobile phase to ensure your compound is in a single ionic state.

      • Experiment with different mobile phase compositions to optimize the peak shape.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor performance.

    • Solution: Replace the column with a new one.

Question 5: I'm not detecting any metabolites, but my parent compound is disappearing. What's happening?

Answer: This is a frequent challenge in metabolite identification studies. Here are several possibilities and how to investigate them:

  • Metabolites are Below the Limit of Detection: Your metabolites may be forming at very low concentrations.

    • Solution:

      • Increase the concentration of your parent compound in the incubation.

      • Increase the injection volume on your LC-MS system.

      • Concentrate your sample before analysis.

  • Metabolites are Highly Polar: Phase II metabolites, like glucuronides, can be very water-soluble and may not be retained on a standard C18 reverse-phase column.

    • Solution:

      • Use a more polar column (e.g., a C8 or a polar-embedded column).

      • Modify your gradient to start with a higher percentage of aqueous mobile phase.

  • Unstable Metabolites: Some metabolites are reactive and can degrade quickly or bind irreversibly to proteins.

    • Solution: This is more difficult to address, but you can try to identify adducts with proteins or trapping agents if you suspect the formation of reactive metabolites.[2]

  • Incorrect Mass Spectrometry Settings: You may not be looking for the right masses.

    • Solution:

      • Use a "metabolite prediction" software to generate a list of potential metabolite masses to look for.

      • Perform a "full scan" or "all ions" experiment on your mass spectrometer to collect data for all ions within a certain mass range, rather than just looking for specific masses.

Question 6: How can I confirm the identity of a potential metabolite?

Answer: Confirming the structure of a metabolite requires a combination of techniques:

  • High-Resolution Mass Spectrometry (HRMS): An accurate mass measurement from an Orbitrap or TOF mass spectrometer can provide the elemental composition of the metabolite, which is a strong piece of evidence for its identity.[10]

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the metabolite in the mass spectrometer, you can obtain a fragmentation pattern (MS/MS spectrum). This pattern is like a fingerprint for the molecule. You can compare the fragmentation pattern of the metabolite to that of the parent compound. For example, if a fragment is shifted by 176 Da, this is characteristic of a glucuronide conjugate.

  • Reference Standards: The most definitive way to confirm a metabolite's identity is to synthesize the proposed metabolite and show that it has the same retention time and MS/MS spectrum as the metabolite observed in your sample.

  • Enzymatic Hydrolysis: For conjugate metabolites, you can treat your sample with enzymes like β-glucuronidase or sulfatase. If the metabolite peak disappears and the corresponding Phase I metabolite peak increases, this confirms the identity of the conjugate.

Part 3: Data Interpretation and Further Steps

This final section covers how to interpret your results and plan your next experiments.

Question 7: I've identified several metabolites. How do I determine which metabolic pathway is the most important?

Answer: To determine the major metabolic pathways, you need to perform a quantitative analysis. This involves:

  • Relative Quantification: If you don't have reference standards for your metabolites, you can compare the peak areas of the different metabolites in your LC-MS data. While not perfectly accurate due to differences in ionization efficiency, this can give you a good idea of the relative abundance of each metabolite.[10]

  • Quantitative Analysis with Standards: If you have synthesized standards for your key metabolites, you can create calibration curves and accurately quantify their concentrations in your samples. This will allow you to determine the rate of formation of each metabolite and rank the pathways in terms of their contribution to the overall metabolism of your compound.

Question 8: My compound is rapidly metabolized in human liver microsomes. What are the implications, and what should I do next?

Answer: High metabolic clearance in vitro is a potential red flag in drug development as it can lead to poor oral bioavailability and a short duration of action in vivo.[2]

Next Steps:

  • Reaction Phenotyping: Identify the specific CYP enzymes responsible for the rapid metabolism using a panel of recombinant human CYPs. This is crucial because if a single CYP is responsible, there is a higher risk of drug-drug interactions and variability in how different individuals metabolize the compound.[2][11]

  • Investigate Species Differences: The metabolic profile in humans can be very different from that in preclinical species like rats or dogs.[1][11] It is important to assess the metabolic stability of your compound in liver microsomes from these species to ensure they are appropriate models for further safety and efficacy studies.

  • Medicinal Chemistry Efforts: If high clearance is a major issue, this information can be used to guide the synthesis of new analogues of your compound. By modifying the part of the molecule that is most susceptible to metabolism (the "metabolic soft spot"), you may be able to design a more stable compound.[12]

This technical guide provides a comprehensive framework for investigating the degradation pathways of 4-{3-[butyl(methyl)amino]butyl}phenol. By combining predictive approaches with robust experimental design and careful analytical work, you will be well-equipped to elucidate the metabolic fate of your compound.

References

  • Longdom Publishing. (2024, June 17). Phase I Metabolism and Drug Development: Challenges and Innovations. Longdom Publishing. [Link]

  • Barceló-Vidal, J., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis. Metabolites, 9(11), 247. [Link]

  • CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • Barceló-Vidal, J., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. PMC. [Link]

  • Kirchmair, J., et al. (2015). Predicting Drug Metabolism: Experiment and/or Computation? University of Cambridge. [Link]

  • U.S. EPA. (2000). Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • Yuan, J., et al. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. PMC. [Link]

  • Asubio. Key Issues and Perspectives for Drug Metabolism and Pharmacokinetics in Drug Discovery and Development. Asubio. [Link]

  • Google Patents. (2018). WO2018039340A1 - Enzymatic compositions for the degradation of polymers.
  • Kumar, V. V., et al. (2021). Enzymatic treatment of phenolic pollutants by a small laccase immobilized on APTES-functionalised magnetic nanoparticles. PMC. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Optibrium. (2024, March 13). Overcoming challenges in drug metabolism: in silico approaches. YouTube. [Link]

  • Barr, D. A., et al. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. [Link]

  • Toyama, T., et al. (2009). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. PMC. [Link]

  • ResearchGate. (n.d.). Enzymes involved in the biodegradation of phenolic compounds. ResearchGate. [Link]

  • Saravanan, A., et al. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. PMC. [Link]

Sources

Technical Support Center: Phenolic Compound Solubility & Bioassay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Enhancing the Solubility of Phenolic Compounds for Biological Assays

Welcome to the Technical Support Center

I am Dr. Aris Thorne, Senior Application Scientist. If you are reading this, you have likely encountered the "Phenolic Paradox": the compounds with the highest theoretical bioactivity (curcumin, resveratrol, quercetin) often display the poorest behavior in aqueous buffers.

My team and I have analyzed thousands of failed assays. The failure point is rarely the drug target; it is almost always the delivery system . Phenolic compounds are prone to "crashing out" upon dilution, oxidizing in cell culture media, or interfering with detection signals.

This guide is not a textbook. It is a troubleshooting manual designed to reverse-engineer your experimental failures and provide self-validating protocols to fix them.

Module 1: The "Crash" – Troubleshooting Precipitation

The Issue: Your stock solution in DMSO is clear, but upon adding it to the cell culture media or assay buffer, the solution turns cloudy or a precipitate forms at the bottom of the well.

The Mechanism: This is "Solvent Shock." Phenolics are lipophilic. When you dilute a high-concentration DMSO stock (dielectric constant


) into an aqueous buffer (

), the local solubility limit is instantly exceeded before mixing is complete, causing nucleation and crystal growth.
Data: Solvent Tolerance & Solubility Limits
SolventSolubility Power (Phenolics)Cell Culture Limit (v/v)Enzymatic Assay Limit (v/v)Notes
DMSO High0.1% (Ideal) 0.5% (Max)2 - 5%Universal solvent. Penetrates membranes. Toxic >1%.[1][2][3]
Ethanol Moderate0.1%1 - 2%Volatile (concentration changes). Less toxic than DMSO.[4]
Methanol ModerateAvoid 1 - 2%High toxicity.[3] Use only for chemical analysis (HPLC).
PEG-400 High1 - 5%5 - 10%Good co-solvent. Viscous; may affect pipetting accuracy.
Corrective Protocol: The "Step-Down" Dilution Method

Do not spike 100% DMSO stock directly into the final media volume.

  • Prepare Intermediate Stock: Dilute your primary DMSO stock (e.g., 100 mM) 1:10 with pure DMSO first to create a working stock.

  • Pre-warm Media: Ensure your culture media is at 37°C. Cold media accelerates precipitation.

  • The Vortex-Spike:

    • Hold the tube of media on a vortex mixer set to low speed.

    • Slowly inject the DMSO working stock into the center of the vortex.

    • Why? This maximizes rapid dispersion, preventing local high-concentration pockets where nucleation occurs.

  • Validation: Visually inspect for turbidity. If turbid, spin down at 10,000 x g for 5 mins. If a pellet forms, your concentration is invalid.

Visual Workflow: Solubility Decision Tree

SolubilityLogic Start Start: Phenolic Compound Stock SolubleWater Soluble in Water? Start->SolubleWater UseDMSO Dissolve in 100% DMSO (Stock > 1000x Final Conc.) SolubleWater->UseDMSO No Success Proceed to Assay SolubleWater->Success Yes Dilute Dilute into Assay Buffer UseDMSO->Dilute CheckTurbidity Turbidity / Precipitate? Dilute->CheckTurbidity CheckTurbidity->Success No StepDown Try Step-Down Dilution (Intermediate Stock) CheckTurbidity->StepDown Yes Fail Precipitate Persists CheckTurbidity->Fail Yes (Again) StepDown->CheckTurbidity Advanced Switch to Cyclodextrin or Liposome System Fail->Advanced

Figure 1: Decision matrix for handling phenolic precipitation events.

Module 2: The "Fade" – Chemical Stability & Oxidation[5]

The Issue: Your compound is soluble, but the media turns pink/brown over 24 hours, or you lose bioactivity in long-duration assays.

The Mechanism: Phenolics (especially catechols like EGCG, dopamine, and hydroxytyrosol) are unstable at neutral or alkaline pH (pH > 7.0). They undergo auto-oxidation to form quinones and hydrogen peroxide (


). This generates false cytotoxicity signals (due to 

) and loss of the parent compound [1].
Corrective Protocol: pH Stabilization & Antioxidant Shielding
  • Acidify the Stock: Maintain your DMSO stock with 0.01% HCl or Ascorbic Acid.

  • Modify the Assay Buffer (Enzymatic Assays):

    • If possible, work at pH 6.0 - 6.5. Phenolic half-life increases significantly at pH < 7.

  • Add Catalase/SOD (Cell Culture):

    • To distinguish between drug effect and oxidation artifact, add Catalase (100 U/mL) to the media.

    • Logic: If cytotoxicity disappears with Catalase, your cells were killed by generated

      
      , not the phenolic compound.
      
Module 3: The "False Hit" – Assay Interference (PAINS)

The Issue: You observe high potency (low IC50) across unrelated targets, or fluorescence readings are impossibly high.

The Mechanism: Many phenolics are PAINS (Pan-Assay Interference Compounds). They can:

  • Fluoresce: Resveratrol and Curcumin fluoresce in the blue/green spectrum, interfering with GFP or fluorogenic substrates [2].

  • Redox Cycle: Generate reactive oxygen species that inhibit enzymes non-specifically.

  • Aggregate: Form colloidal aggregates that sequester enzymes.

Visual Workflow: Interference Mechanisms

Interference cluster_mechanisms Interference Pathways Phenolic Phenolic Compound Fluorescence Autofluorescence (Interferes with GFP/DAPI) Phenolic->Fluorescence Redox Redox Cycling (Generates H2O2) Phenolic->Redox Aggregation Colloidal Aggregation (Sequesters Enzyme) Phenolic->Aggregation Result FALSE POSITIVE Fluorescence->Result Redox->Result Aggregation->Result

Figure 2: Common pathways by which phenolics generate false positive data (PAINS).

Corrective Protocol: The Detergent Control

To rule out aggregation-based inhibition (a common artifact):

  • Run the assay with 0.01% Triton X-100 or Tween-20 .

  • Result: If the IC50 shifts dramatically (e.g., from 1 µM to >100 µM) upon adding detergent, your compound was acting as a "sticky" aggregate, not a specific inhibitor [3].

Module 4: Advanced Delivery – Cyclodextrin Complexation

The Issue: DMSO is toxic to your primary cells (neurons, stem cells), or the compound precipitates even at 0.1% DMSO.

The Solution: Encapsulate the phenolic in Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This creates a "molecular shuttle" that is water-soluble and releases the drug at the membrane [4].

Protocol: Freeze-Drying Inclusion Method
  • Molar Ratio: Calculate a 1:1 or 1:2 molar ratio (Phenolic : Cyclodextrin).

  • Dissolution:

    • Dissolve HP-β-CD in water.[5]

    • Dissolve Phenolic in a small volume of Ethanol (or Acetone).

  • Mixing: Slowly drop the Phenolic/Ethanol solution into the aqueous Cyclodextrin solution while stirring vigorously at room temperature for 24 hours.

    • The ethanol will evaporate, forcing the phenolic into the hydrophobic cavity of the cyclodextrin.

  • Lyophilization: Freeze-dry the resulting solution.

  • Reconstitution: The resulting white powder will be soluble in pure water or media/buffer, eliminating the need for DMSO.

Frequently Asked Questions (FAQ)

Q: Can I use serum (FBS) to help solubility? A: Yes, but with caution. Serum albumin (BSA/HSA) binds phenolics avidly. While this prevents precipitation, it also reduces the free concentration of the drug available to enter cells. You must report whether your IC50 values are in the presence or absence of serum.

Q: My curcumin turns red in the media. Is it ruined? A: Likely yes. Curcumin degrades rapidly at pH > 7.0, forming ferulic acid and vanillin. The color change indicates chemical modification. Use the encapsulation protocol (Module 4) or lower the pH slightly if the cells tolerate it.

Q: What is the absolute maximum DMSO concentration for HepG2 cells? A: Robust cancer lines like HepG2 can tolerate up to 0.5% DMSO for 24-48 hours. However, for signaling pathway analysis (e.g., phosphorylation studies), keep it


, as DMSO itself can induce stress signaling [5].
References
  • Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry.

  • Pan-Assay Interference Compounds (PAINS). Journal of Natural Products.

  • Aggregation-based inhibition in high-throughput screening. Journal of Medicinal Chemistry.

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText.

  • DMSO toxicity limits in cell culture assays. BenchChem Technical Guide.

Sources

preventing oxidation of 4-{3-[butyl(methyl)amino]butyl}phenol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage Guide Subject: 4-{3-[butyl(methyl)amino]butyl}phenol (4-BMABP) Ticket ID: #OX-PREV-4BMABP-001 Responder: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are likely working with 4-{3-[butyl(methyl)amino]butyl}phenol , a molecule possessing two distinct reactive centers: an electron-rich phenol and a tertiary amine . This dual functionality makes the compound highly susceptible to oxidative degradation via Radical-Mediated Autoxidation, particularly in the presence of oxygen, light, or trace metals.

This guide provides a self-validating protocol to prevent the formation of quinones (red/brown degradation products) and N-oxides, ensuring the integrity of your experimental data.

Module 1: The Chemistry of Degradation

Why is my compound turning pink?

The discoloration you observe is not random; it is a specific chemical signature. The phenolic moiety is electron-rich. Upon exposure to atmospheric oxygen (


), it undergoes a Single Electron Transfer (SET) mechanism.
  • Initiation: The phenolic proton is abstracted (often assisted by the basicity of the internal amine), forming a Phenoxyl Radical .

  • Propagation: This radical delocalizes, eventually reacting with

    
     to form Quinone Methides  or Benzoquinones .
    
  • Visualization: These quinoid structures are highly conjugated chromophores. Even trace amounts (ppm levels) can turn a white solid pink or a clear solution brown.

Degradation Pathway Diagram

OxidationPathway Compound 4-BMABP (Colorless/White) Radical Phenoxyl Radical (Reactive Intermediate) Compound->Radical Light / O2 / Metal Ions Quinone Ortho/Para-Quinone (Pink/Red Species) Radical->Quinone Oxidation Dimer C-C Dimers (Insoluble Precipitate) Radical->Dimer Coupling

Figure 1: Mechanistic pathway of phenolic oxidation leading to chromophore formation (pinking).

Module 2: Storage Protocols (The "How-To")

This protocol is designed to eliminate the three vectors of oxidation: Oxygen, Light, and Heat.

A. Solid State Storage (Recommended)

Store the compound as a solid whenever possible. Solutions have higher molecular mobility, increasing reaction rates.

ParameterRecommendationTechnical Rationale
Atmosphere Argon (Ar) Argon is denser than air, creating a "blanket" over the crystals. Nitrogen (

) is lighter and diffuses away faster when the container is opened.
Temperature -20°C to -80°C Arrhenius equation dictates that lowering temp slows radical propagation. -80°C is preferred for long-term (>1 month).
Container Amber Glass + Parafilm Amber glass blocks UV/Vis light (200-450nm) which catalyzes radical formation. Parafilm creates a secondary gas barrier.
Form Salt Form (e.g., HCl) Pro-Tip: If you synthesized the free base, convert it to the Hydrochloride salt. Protonating the amine and phenol reduces electron density, significantly increasing oxidative resistance.
B. Solution State Storage (High Risk)

If you must store it in solution (e.g., stock solutions):

  • Solvent Selection: Use degassed solvents (methanol, DMSO). Avoid ethers (THF) which form peroxides that attack the phenol.

  • Acidification: Adding 0.1% Acetic Acid or Formic Acid to the solvent can stabilize the phenol by keeping it protonated.

  • Concentration: Store at high concentrations (>10 mM). Dilute solutions oxidize faster due to higher dissolved oxygen-to-molecule ratio.

Module 3: Handling & Reconstitution

The "Schlenk" Mindset: Treat this compound like an air-sensitive organometallic reagent.

Step-by-Step Reconstitution Workflow

HandlingProtocol Start Frozen Stock (-80°C) Equilibrate Equilibrate to RT (Do NOT open yet) Start->Equilibrate Prevent condensation (Water catalyzes oxidation) Purge Purge Headspace (Argon Stream) Equilibrate->Purge Solvent Add Degassed Solvent Purge->Solvent Use Immediate Experiment Solvent->Use

Figure 2: Safe handling workflow to minimize moisture and oxygen introduction.

  • Equilibration: Remove vial from freezer and let it sit on the bench for 30 minutes before opening.

    • Reason: Opening a cold vial causes atmospheric moisture to condense inside. Water acts as a proton shuttle, accelerating oxidation.

  • Tooling: Use ceramic or Teflon-coated spatulas .

    • Reason: Stainless steel can leach trace Iron (

      
      ), a potent catalyst for phenolic oxidation (Fenton-like chemistry).
      
  • Solvent Degassing: Do not use solvent straight from the bottle. Sparge with Helium or Argon for 15 minutes, or use the Freeze-Pump-Thaw method.

Module 4: Troubleshooting & FAQs

Q1: My white powder has turned slightly pink. Is it ruined?

  • Diagnosis: This indicates early-stage quinone formation.

  • Solution:

    • For biological assays (Cell culture/Receptor binding):Discard. Quinones are electrophilic and toxic; they will skew toxicity data and bind non-specifically to proteins.

    • For structural analysis (NMR/MS): You may be able to purify it.[1] The pink impurity is often present in trace amounts (<1%). Perform a rapid filtration through a silica plug or recrystallize using degassed solvents.

Q2: Can I use Nitrogen (


) instead of Argon? 
  • Answer: Yes, but it is less effective for static storage. Because

    
     is lighter than air, it requires a constant stream to maintain an inert environment. Argon settles into the vial, protecting the solid even if the seal is imperfect.
    

Q3: How do I check purity before use?

  • Protocol: Run a TLC (Thin Layer Chromatography).

    • Visualization: Use UV light.

    • Stain: Use Ferric Chloride (

      
      )  stain. Phenols turn distinct colors (often purple/blue) with 
      
      
      
      . If you see a second spot that is yellow/brown before staining, that is the quinone impurity.

References

  • Sigma-Aldrich. (n.d.).[2][3] Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[2][4] Merck KGaA. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Yu, M., et al. (2023).[5] Quinone reactivity: Investigation of their contribution to nonenzymatic browning.[5][6] Food Chemistry.[6] Link

  • University of California, Berkeley. (2022).[7] Phenol: Safe Storage and Handling Guidelines.[7] EH&S.[7] Link

Sources

Validation & Comparative

validating the efficacy of 4-{3-[butyl(methyl)amino]butyl}phenol in a model system

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, Pharmacologists, and Medicinal Chemists Subject: Efficacy Validation of 4-BMAP as a Novel


-Adrenergic Receptor Modulator

Executive Summary & Mechanistic Rationale

4-{3-[butyl(methyl)amino]butyl}phenol (hereafter referred to as 4-BMAP ) represents a structural evolution in the class of phenylethanolamines and phenol-amine ligands. Structurally, it shares the pharmacophore of established


-adrenergic agonists (e.g., Dobutamine, Ractopamine) but features a tertiary amine substitution (butyl + methyl) and a specific butyl linker.

This structural modification—specifically the tertiary amine and lipophilic butyl tail—suggests enhanced metabolic stability against Monoamine Oxidase (MAO) compared to secondary amine analogs, potentially altering bioavailability and receptor residence time.

Primary Validation Hypothesis: 4-BMAP functions as a biased or partial agonist at


-adrenergic receptors (

-AR), offering a distinct hemodynamic profile compared to full agonists like Isoproterenol or Dobutamine.

Comparative Analysis: 4-BMAP vs. Established Alternatives

To validate 4-BMAP, it must be benchmarked against clinical and research standards. The following table outlines the comparative matrix for validation.

Table 1: Comparative Pharmacological Profile (Projected)
Feature4-BMAP (Target)Dobutamine (Clinical Standard)Ractopamine (Structural Analog)Salbutamol (Selectivity Control)
Primary Target

/

AR (Putative)

AR (Selective)

/

AR

AR (Selective)
Chemical Class Tertiary Phenol-AmineCatecholamine DerivativePhenol-AmineSaligenin
Metabolic Liability Low (Tertiary Amine hinders MAO)High (COMT/MAO rapid clearance)Moderate (Glucuronidation)Low (SULT conjugation)
Key Advantage Potential for oral bioavailability & sustained duration.Rapid onset, titratable (IV only).Partitioning into muscle/fat.Bronchoselectivity.
Validation Model HEK293-

AR & Isolated Atria
Isolated Atria (Inotropy)Skeletal Muscle MyotubesTracheal Smooth Muscle

Mechanism of Action & Signaling Pathway

Understanding the signal transduction is critical for selecting the correct assay. 4-BMAP is predicted to bind the orthosteric site of the


-AR, inducing a conformational change that couples the receptor to 

proteins.
Diagram 1: -Adrenergic Signaling Cascade

This diagram illustrates the canonical pathway 4-BMAP is expected to activate, serving as the basis for the cAMP validation assays.

G Ligand 4-BMAP (Ligand) Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor Binding (Kd) Gs Gs Protein (Heterotrimeric) Receptor->Gs Activation (GTP exchange) AC Adenylyl Cyclase (Effector) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Effect Cellular Response (Inotropy / Relaxation) PKA->Effect Phosphorylation

Caption: 4-BMAP binds


-AR, triggering 

-mediated Adenylyl Cyclase activation and cAMP accumulation.

Experimental Validation Protocols

To scientifically validate 4-BMAP, you must demonstrate affinity (binding), efficacy (functional response), and physiological relevance (tissue model).

Protocol A: Functional cAMP Accumulation Assay (In Vitro)

Objective: Determine the


 and 

of 4-BMAP compared to Dobutamine. System: HEK293 cells stably overexpressing human

-AR.
  • Cell Preparation:

    • Harvest HEK293-

      
       cells at 80% confluency.
      
    • Resuspend in stimulation buffer (HBSS + 500

      
      M IBMX to inhibit phosphodiesterase). Why IBMX? It prevents cAMP degradation, ensuring the signal measured is purely from production.
      
  • Treatment:

    • Plate cells (5,000/well) in a 384-well white microplate.

    • Add 4-BMAP (10-point dose-response: 1 nM to 10

      
      M).
      
    • Controls:

      • Positive: Isoproterenol (Full Agonist, 10

        
        M).
        
      • Negative:[1] Vehicle (0.1% DMSO).

      • Antagonist Check: Co-treat with Propranolol (1

        
        M) to prove mechanism specificity.
        
  • Detection (TR-FRET/HTRF):

    • Add cAMP-d2 conjugate and Anti-cAMP-Cryptate antibody (lysis buffer included).

    • Incubate 1 hour at Room Temperature (RT).

  • Analysis:

    • Read FRET signal (665nm/620nm ratio).

    • Normalize data:

      
      , 
      
      
      
      .
    • Success Criteria: 4-BMAP must show dose-dependent cAMP increase that is fully reversible by Propranolol.

Protocol B: Ex Vivo Isolated Guinea Pig Atria (Physiological)

Objective: Validate that molecular binding translates to tissue-level cardiac contractility (Inotropy). Why Guinea Pig? Their cardiac receptor profile (


 dominant) closely mimics human atrial physiology compared to rats.
  • Tissue Isolation:

    • Euthanize guinea pig via cervical dislocation (IACUC approved).

    • Rapidly excise the heart into oxygenated Krebs-Henseleit solution (

      
      ).
      
    • Dissect the left and right atria.

  • Organ Bath Setup:

    • Mount right atrium (spontaneously beating) in a 20mL organ bath at

      
      C.
      
    • Apply 1g resting tension. Connect to a force-displacement transducer.

  • Equilibration:

    • Allow tissue to stabilize for 60 mins, washing every 15 mins.

  • Cumulative Dosing:

    • Add 4-BMAP cumulatively (

      
       M to 
      
      
      
      M).
    • Measure Chronotropy (Beats Per Minute) and Inotropy (Contractile Force).

  • Data Interpretation:

    • Plot % Change vs. Log[Concentration].

    • Self-Validating Step: At the end of the curve, add a bolus of Isoproterenol. If the tissue responds further, 4-BMAP is a Partial Agonist . If not, it is a Full Agonist .

Validation Workflow & Decision Matrix

The following flowchart guides the researcher through the decision-making process based on experimental output.

Diagram 2: Efficacy Validation Logic Flow

Validation Start Start: 4-BMAP Synthesis Binding Radioligand Binding (Ki Determination) Start->Binding Decision1 Is Ki < 100nM? Binding->Decision1 Functional cAMP Assay (Efficacy/Potency) Tox Cytotoxicity Screen (MTT/LDH) Functional->Tox Decision1->Functional Yes Fail DISCARD / RE-ENGINEER Decision1->Fail No (Low Affinity) ExVivo Isolated Tissue Model (Organ Bath) Success VALIDATED CANDIDATE Proceed to PK/PD ExVivo->Success Physiological Effect Confirmed Decision2 Is Emax > 50% of Dobutamine? Tox->Decision2 Decision2->ExVivo Yes Decision2->Fail No (Low Efficacy)

Caption: Logic flow for moving 4-BMAP from molecular binding to tissue validation.

References

  • Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048–1061. Link

  • Giembycz, M. A., & Newton, R. (2006). Beyond the β2-agonist: issues in the development of ultra-long-acting β2-adrenoceptor agonists. British Journal of Pharmacology, 147(S1), S212–S219. Link

  • Broadley, K. J. (2009). The vascular effects of β-adrenoceptor agonists and antagonists and their therapeutic potential. Pharmacology & Therapeutics, 122(2), 179-201. Link

  • FDA Guidance for Industry. (2012). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Aminophenols: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

Substituted aminophenols are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the production of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1] The strategic placement of amino and hydroxyl functionalities on the aromatic ring imparts unique chemical properties that are leveraged across numerous applications. Notably, p-aminophenol is the immediate precursor to the widely used analgesic, paracetamol (acetaminophen).[1] The choice of synthetic route to these valuable compounds is a critical decision in any chemical process, dictated by factors including yield, purity, cost, safety, and environmental impact.[1]

This guide provides an in-depth, comparative analysis of the most prevalent and emerging synthetic routes for substituted aminophenols, grounded in experimental data and mechanistic insights to empower researchers and drug development professionals in their synthetic strategy.

The Workhorse: Reduction of Substituted Nitrophenols

The reduction of nitrophenols is the most established and industrially significant method for the synthesis of aminophenols. The wide availability of nitrophenol isomers as starting materials, derived from the nitration of phenol, makes this a highly versatile approach.

Mechanism of Nitrophenol Reduction

The fundamental transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This is a six-electron reduction that can proceed through various intermediates, such as nitroso and hydroxylamino species. The choice of reducing agent and catalyst dictates the specific pathway and reaction conditions.

Comparative Reduction Methodologies

A variety of reducing systems have been developed, each with distinct advantages and limitations.

This is a clean and efficient method widely used in industrial settings.[2]

  • Causality of Experimental Choices: The use of a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum, provides a low-energy pathway for the addition of hydrogen across the nitro group.[2][3] The catalyst's high surface area maximizes the contact between the reactants. The solvent system is chosen to dissolve the nitrophenol and facilitate hydrogen transport. The reaction is typically run under pressure to increase the concentration of hydrogen in the solution, thereby accelerating the reaction rate.[1]

Experimental Protocol: Continuous Catalytic Hydrogenation of o-Nitrophenol [1]

  • Feed Preparation: A solution of o-nitrophenol in an ethanol/water mixture is prepared.

  • Reaction: The preheated feed solution is continuously pumped into a fixed-bed reactor containing a Pd/Al₂O₃ catalyst. Hydrogen gas is simultaneously introduced into the reactor.

  • Reaction Conditions: The reactor temperature is maintained at 70°C and the pressure at 2.0 MPa.[1]

  • Work-up: The reaction effluent is cooled to 38°C, followed by further cooling to -3°C under a nitrogen atmosphere to induce crystallization of the o-aminophenol product.[1]

A classical and cost-effective method, though it is being replaced by catalytic hydrogenation due to environmental concerns.[4][5]

  • Causality of Experimental Choices: Iron powder in the presence of an acid (like HCl) generates hydrogen in situ. This method is robust and tolerant of many functional groups. However, it generates large amounts of iron sludge, a significant waste disposal issue.[4]

Experimental Protocol: Iron Reduction of p-Nitrophenol

  • Reaction Setup: A mixture of p-nitrophenol and iron filings in water and a small amount of hydrochloric acid is heated.

  • Reaction: The mixture is stirred vigorously. The reaction is exothermic and may require cooling to maintain control.

  • Work-up: After the reaction is complete, the mixture is made basic with sodium carbonate to precipitate iron hydroxides. The hot solution is filtered to remove the iron sludge. The filtrate is then cooled to crystallize the p-aminophenol.

Several other reducing agents are employed, particularly in laboratory settings.

  • Sodium Dithionite (Na₂S₂O₄): A versatile and powerful reducing agent, effective for the conversion of nitro to amino groups.

Data Summary: Comparison of Reduction Methods
MethodCatalyst/ReagentTemperature (°C)PressureYield (%)Purity (%)Key Advantages/Disadvantages
Continuous Catalytic Hydrogenation (o-aminophenol)[1]Pd/Al₂O₃, Ethanol/Water702.0 MPa93.398.5High yield and purity; suitable for continuous industrial production.
Catalytic Hydrogenation (m-aminophenol)[4]5% Pd-C, Methanol25-350.5 MPa81>99High purity; avoids harsh acidic/basic conditions.
Iron Reduction (Industrial)[4]Fe, HClHighAtmospheric~95 (of intermediate)LowerCost-effective; generates significant iron sludge waste.
Sodium Borohydride (p-aminophenol)NiO nanoparticlesRoom TempAtmosphericVariableVariableMild conditions; requires catalyst synthesis.

The Bamberger Rearrangement: A Classic Route to p-Aminophenols

The Bamberger rearrangement is a classic named reaction that provides a direct route to 4-aminophenols from N-phenylhydroxylamines in the presence of a strong aqueous acid.[8][9][10]

Mechanism of the Bamberger Rearrangement

The reaction proceeds through the O-protonation of the N-phenylhydroxylamine, which then loses water to form a nitrenium ion intermediate. This electrophilic intermediate is then attacked by water at the para position, and subsequent deprotonation yields the 4-aminophenol.[8][9]

Bamberger_Mechanism cluster_0 N-Phenylhydroxylamine cluster_1 O-Protonation cluster_2 Nitrenium Ion cluster_3 Nucleophilic Attack cluster_4 Deprotonation NHOH Ph-NHOH NHOH2+ Ph-NHOH₂⁺ NHOH->NHOH2+ + H⁺ Nitrenium [Ph-NH]⁺ NHOH2+->Nitrenium - H₂O Intermediate [HO-C₆H₄-NH₂]⁺ Nitrenium->Intermediate + H₂O Product HO-C₆H₄-NH₂ Intermediate->Product - H⁺

Caption: Mechanism of the Bamberger Rearrangement.

Synthetic Considerations

The starting N-phenylhydroxylamines are typically synthesized from the reduction of nitrobenzenes using rhodium or zinc catalysts.[8][10] The Bamberger rearrangement itself is often high-yielding, but the overall efficiency depends on the synthesis of the hydroxylamine precursor. A key advantage is the direct formation of p-aminophenols. However, the use of strong acids can be a drawback, and the reaction is primarily limited to the synthesis of 4-substituted aminophenols.[11]

Experimental Protocol: Synthesis of p-Aminophenol via Bamberger Rearrangement [3]

  • Precursor Synthesis: Nitrobenzene is reduced to phenylhydroxylamine using a suitable catalyst (e.g., Pt/C) in a biphasic medium.[3]

  • Rearrangement: The resulting phenylhydroxylamine migrates to the aqueous acidic phase (e.g., H₂SO₄) where it undergoes the rearrangement.[3]

  • Isolation: After the reaction, the acidic solution is neutralized to precipitate the p-aminophenol, which is then isolated by filtration.

Modern Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13] This method has revolutionized the synthesis of aryl amines and can be applied to the synthesis of substituted aminophenols from halophenols or their protected derivatives.

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the palladium(0) catalyst.[13]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Ar-X pd_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination R₂NH pd_amido_complex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ amine_coordination->pd_amido_complex deprotonation Deprotonation Base pd_amido L₂Pd(II)(Ar)(NR₂) deprotonation->pd_amido reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Synthetic Utility and Considerations

The Buchwald-Hartwig amination offers a broad substrate scope and functional group tolerance.[12] A wide variety of phosphine ligands have been developed to tune the reactivity of the palladium catalyst, allowing for the coupling of even challenging substrates.[14] For the synthesis of aminophenols, a key consideration is the potential for O-arylation as a side reaction. This can often be mitigated by protecting the hydroxyl group or by careful selection of ligands and reaction conditions.

Experimental Protocol: General Buchwald-Hartwig Amination [14]

  • Reaction Setup: An oven-dried flask is charged with the aryl halide (1 equiv.), the amine (1.5 equiv.), a base such as Cs₂CO₃ (2 equiv.), a palladium source (e.g., Pd(OAc)₂, 0.05 equiv.), and a phosphine ligand (e.g., BINAP, 0.08 equiv.) in an anhydrous solvent like toluene.[14]

  • Reaction: The mixture is degassed and heated under a nitrogen atmosphere, typically at 80-110°C, for several hours.[14]

  • Work-up: After cooling, the reaction mixture is filtered through celite to remove the catalyst, and the filtrate is concentrated. The crude product is then purified by column chromatography.[14]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another important route to substituted aminophenols, particularly when the aromatic ring is activated by electron-withdrawing groups.[15][16]

Mechanism of SNAr

The reaction proceeds via an addition-elimination mechanism. The nucleophile (an amine in this case) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (typically a halide or a nitro group), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[16][17] The leaving group is then expelled, restoring the aromaticity of the ring. The presence of strong electron-withdrawing groups (ortho or para to the leaving group) is crucial for stabilizing the Meisenheimer complex and facilitating the reaction.[17]

SNAr_Mechanism cluster_0 Activated Aryl Halide cluster_1 Nucleophilic Attack cluster_2 Elimination ArylHalide Ar(EWG)-X Meisenheimer [Ar(EWG)(X)(Nu)]⁻ ArylHalide->Meisenheimer + Nu⁻ Product Ar(EWG)-Nu Meisenheimer->Product - X⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Applications in Aminophenol Synthesis

This method is particularly useful for synthesizing aminophenols from readily available starting materials like dinitrohalobenzenes or nitrophenols with other leaving groups. For example, the synthesis of certain substituted aminophenols can be achieved by reacting a nitrophenol with an amine, where the nitro group activates the ring for nucleophilic attack.

Experimental Protocol: General SNAr Reaction [15]

  • Reaction Setup: Equimolar amounts of the activated aryl halide and the amine are dissolved in a polar aprotic solvent such as DMSO or DMF. A base, such as K₂CO₃ (1.5-2 equivalents), is added.[15]

  • Reaction: The mixture is heated, with the reaction temperature depending on the reactivity of the substrates.

  • Work-up: The reaction mixture is cooled and poured into water to precipitate the product. The solid is then collected by filtration and purified by recrystallization.

Conclusion: A Comparative Overview

The choice of a synthetic route for substituted aminophenols is a multifaceted decision that requires careful consideration of various factors.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsIsomer SelectivityAdvantagesDisadvantages
Nitrophenol Reduction Substituted NitrophenolsH₂/Pd/C, Fe/HCl, NaBH₄Dependent on nitrationHigh yields, scalable, versatileUse of high pressure H₂, waste generation (Fe)
Bamberger Rearrangement N-PhenylhydroxylaminesStrong acids (e.g., H₂SO₄)Primarily paraDirect route to p-aminophenolsRequires precursor synthesis, strong acids
Buchwald-Hartwig Amination Halophenols, AminesPd catalyst, phosphine ligands, baseHighBroad scope, functional group toleranceExpensive catalyst/ligands, potential side reactions
Nucleophilic Aromatic Substitution Activated Aryl Halides, AminesBaseDependent on leaving group positionTransition-metal-free, simple procedureRequires electron-withdrawing groups on the ring

For large-scale industrial production, the catalytic hydrogenation of nitrophenols remains the most economically viable and environmentally friendly option compared to older methods. The Bamberger rearrangement offers a niche but effective route to p-aminophenols. For complex, substituted aminophenols in a research and development setting, the Buchwald-Hartwig amination provides unparalleled scope and versatility. Nucleophilic aromatic substitution is a valuable tool when suitably activated substrates are available.

Ultimately, the optimal synthetic strategy will be determined by the specific target molecule, available resources, and the desired scale of the synthesis.

References

  • Bamberger Rearrangement | PDF | Chemical Reactions - Scribd. Available from: [Link]

  • Bamberger rearrangement - Wikipedia. Available from: [Link]

  • Bamberger rearrangement - chemeurope.com. Available from: [Link]

  • Bamberger Rearrangement - Surendranath College. Available from: [Link]

  • A Practical, Wastewater-free Synthesis of m-Aminophenol and 3-(Dibutylamino)phenol. Available from: [Link]

  • REDUCTION OF p-NITROPHENOL TO p-AMINOPHENOL BY USING NiO CATALYSTS: A COMPARATIVE STUDY - Bibliomed. Available from: [Link]

  • Preparation of para-Aminophenol from Nitrobenzene through Bamberger Rearrangement Using a Mixture of Heterogeneous and Homogeneous Acid Catalysts - ACS Publications. Available from: [Link]

  • Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method - Longdom Publishing. Available from: [Link]

  • Process Design and Economics of Production of p-Aminophenol - arXiv.org. Available from: [Link]

  • Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite - International Journal of Chemical Studies. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES - Vietnam Journals Online. Available from: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • Aromatic Nucleophilic Substitution - Fisher Scientific. Available from: [Link]

  • 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available from: [Link]

Sources

validation of an analytical method for 4-{3-[butyl(methyl)amino]butyl}phenol quantification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Validation of an Analytical Method for 4-{3-[butyl(methyl)amino]butyl}phenol Quantification: A Comparative Analysis of HPLC-UV and LC-MS/MS

Introduction: The Imperative for Rigorous Quantification

In pharmaceutical development, the precise and reliable quantification of an active pharmaceutical ingredient (API), impurity, or metabolite is paramount. This guide focuses on 4-{3-[butyl(methyl)amino]butyl}phenol, a representative small molecule whose accurate measurement is critical for pharmacokinetic studies, quality control, and stability testing. The validation of an analytical method is not merely a regulatory formality; it is the cornerstone of data integrity, providing documented evidence that a procedure is fit for its intended purpose.[1][2][3]

This document, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of two ubiquitous analytical techniques for the quantification of 4-{3-[butyl(methyl)amino]butyl}phenol: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will dissect the validation process through the lens of the International Council for Harmonisation (ICH) Q2(R2) guidelines, explaining the causality behind experimental choices and presenting a framework for establishing a self-validating, trustworthy analytical system.[2][4][5]

Method Selection Rationale: Choosing the Right Tool for the Job

The selection of an analytical technique is driven by the specific requirements of the measurement, including required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of many quality control laboratories. The method relies on the chromatographic separation of the analyte from other components on a reversed-phase column, followed by detection based on the analyte's ability to absorb UV light.[6][7][8] Given that 4-{3-[butyl(methyl)amino]butyl}phenol possesses a phenolic chromophore, it is an excellent candidate for UV detection. This method is robust, cost-effective, and ideal for assay and purity testing of drug substances and products where concentration levels are relatively high (µg/mL range).

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers significantly higher sensitivity and selectivity compared to HPLC-UV.[9] After chromatographic separation, the analyte is ionized and detected based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[10] This makes LC-MS/MS the gold standard for bioanalysis—quantifying trace levels of drugs and metabolites in complex biological matrices like plasma or urine, often in the pg/mL to ng/mL range.[9][11]

The following sections will detail the validation protocols for a method based on each of these techniques, allowing for a direct comparison of their performance characteristics.

The Validation Workflow: A Structured Approach

A successful validation study follows a pre-approved protocol that systematically evaluates the method's performance. The overall process is a lifecycle, beginning with procedure development and continuing through validation and routine monitoring.[2][4]

Validation_Workflow cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting & Lifecycle Dev Analytical Procedure Development (ICH Q14) Protocol Draft Validation Protocol Dev->Protocol ATP Define Analytical Target Profile (ATP) ATP->Dev Spec Specificity Protocol->Spec Lin Linearity & Range Protocol->Lin Acc Accuracy Protocol->Acc Prec Precision Protocol->Prec LOD LOD / LOQ Protocol->LOD Rob Robustness Protocol->Rob Report Validation Report Generation Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report Rob->Report Lifecycle Routine Monitoring & Lifecycle Management Report->Lifecycle Accuracy_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Calculation Prep Prepare Blank Matrix (e.g., Placebo, Plasma) Spike Spike with Analyte at 3 Concentrations (Low, Med, High) Prep->Spike Analyze Analyze n=3 Replicates at each Concentration Spike->Analyze Quant Quantify using a Calibrated Curve Analyze->Quant Calc Calculate % Recovery: (Measured / Theoretical) * 100 Quant->Calc Compare Compare with Acceptance Criteria Calc->Compare

Caption: Experimental workflow for determining the accuracy of an analytical method.

Experimental Protocol:

  • Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., low, medium, high).

  • For drug product, spike a placebo blend with known amounts of the analyte.

  • For bioanalysis, spike a blank biological matrix with known amounts of the analyte.

  • Analyze the samples and calculate the concentration using the calibration curve.

  • Determine the percent recovery for each sample.

Data Summary Table:

MethodConcentration LevelMean Recovery (%)RSD (%)Acceptance Criteria
HPLC-UV Low (80 µg/mL)99.50.8Recovery: 98.0 - 102.0%
Med (100 µg/mL)100.20.6RSD: ≤ 2%
High (120 µg/mL)100.80.5
LC-MS/MS Low (3 ng/mL)102.44.5Recovery: 85.0 - 115.0%
Med (100 ng/mL)98.93.1RSD: ≤ 15% (≤ 20% at LLOQ)
High (800 ng/mL)101.52.5
Precision

Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision. [1] Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set and for the combined data.

Data Summary Table:

MethodPrecision LevelMean ConcentrationRSD (%)Acceptance Criteria
HPLC-UV Repeatability100.1 µg/mL0.7%RSD: ≤ 2%
Intermediate Precision100.5 µg/mL1.2%
LC-MS/MS Repeatability101.2 ng/mL4.8%RSD: ≤ 15%
Intermediate Precision99.8 ng/mL6.5%
Detection Limit (LOD) and Quantitation Limit (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [1] Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • The concentration that yields an S/N ratio of approximately 3:1 is generally accepted as the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 with acceptable precision and accuracy is the LOQ.

Data Summary Table:

ParameterHPLC-UVLC-MS/MSComments
LOD ~0.5 µg/mL~0.3 ng/mLBased on S/N ≈ 3
LOQ 1.5 µg/mL1.0 ng/mLBased on S/N ≈ 10 with RSD ≤ 20%
Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. [1] Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).

  • Vary each parameter within a realistic range (e.g., pH ± 0.2 units, Temperature ± 5°C, Flow Rate ± 10%).

  • Analyze a system suitability sample under each condition and evaluate the impact on parameters like retention time, peak shape, and resolution.

Data Summary Table:

Parameter VariedHPLC-UV ResultLC-MS/MS ResultAcceptance Criteria
Flow Rate (±10%) Retention time shift <5%, Resolution >2.0Retention time shift <3%, S/N >20System suitability must pass
Column Temp (±5°C) Retention time shift <3%, Tailing factor <1.5Retention time shift <2%, Peak area stable
Mobile Phase pH (±0.2) Resolution >2.0Peak shape acceptable

Comparative Summary and Method Selection

The choice between HPLC-UV and LC-MS/MS depends entirely on the analytical objective. The validation data clearly illustrates the strengths of each approach.

Method_Selection node_q1 Is the sample matrix complex (e.g., plasma, urine)? node_q2 Is ultra-high sensitivity required (pg/mL - ng/mL)? node_q1->node_q2 No node_ans_lcms Choose LC-MS/MS (Bioanalysis, Trace Impurities) node_q1->node_ans_lcms Yes node_ans_hplc Choose HPLC-UV (QC, Assay, Purity) node_q2->node_ans_hplc No node_q2->node_ans_lcms Yes

Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS.

Performance Comparison Table:

FeatureHPLC-UVLC-MS/MS
Principle UV AbsorbanceMass-to-Charge Ratio
Selectivity Good (Chromatographic)Excellent (Chromatographic + Mass)
Sensitivity (LOQ) Low to Moderate (~µg/mL)Very High (~pg/mL to ng/mL)
Typical Application QC release, stability testing, content uniformityBioanalysis (PK/PD), metabolite ID, trace impurity analysis
Robustness HighModerate (ion source can be sensitive)
Cost (Instrument/Run) LowerHigher
Throughput ModerateHigh (with modern systems)

Conclusion

The validation of an analytical method for quantifying 4-{3-[butyl(methyl)amino]butyl}phenol is a systematic process governed by international guidelines. [4][5]Both HPLC-UV and LC-MS/MS can be successfully validated for this purpose, but their performance profiles make them suitable for different applications. HPLC-UV stands out as a robust and cost-effective method for routine quality control of bulk drug and finished product where analyte concentrations are high. [6][8]In contrast, LC-MS/MS is the indispensable tool for applications requiring high sensitivity and selectivity, such as the quantification of the analyte in complex biological matrices to support preclinical and clinical studies. [9][10]A thorough, protocol-driven validation, as outlined in this guide, ensures that the chosen method will generate reliable, reproducible, and accurate data, thereby guaranteeing the quality and safety of the final pharmaceutical product.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (2025, November 18).
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  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in - AKJournals. (2019, April 9).
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  • Techniques for Analysis of Plant Phenolic Compounds - PMC.
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  • Redalyc.SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS.
  • Techniques for Analysis of Plant Phenolic Compounds - ResearchGate. (2025, October 16).
  • ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH.
  • Method development and evaluation for the analysis of synthetic phenolic antioxidants in blood - DiVA.
  • Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA. (2007, February).
  • Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety. (2024, May 2).
  • Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - MDPI. (2024, May 7).

Sources

biological effects of 4-{3-[butyl(methyl)amino]butyl}phenol compared to its precursors

[1]

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10][11]
  • Target Molecule : 4-{3-[butyl(methyl)amino]butyl}phenol[1]

  • Systematic Name : N-butyl-N-methyl-4-(4-hydroxyphenyl)butan-2-amine[1]

  • Molecular Formula : C₁₅H₂₅NO (MW: 235.37 g/mol )[1]

  • Structural Class : Phenol-substituted alkylamine.[1] It shares the 4-(3-aminobutyl)phenol backbone with Ractopamine but features a tertiary N-butyl-N-methyl amine instead of a secondary N-arylalkyl amine.[1]

Comparative Biological Profile

The biological activity of 4-{3-[butyl(methyl)amino]butyl}phenol is distinct from its precursors due to the formation of a pharmacophore capable of interacting with monoamine receptors (adrenergic/opioid).[1]

A. Pharmacological Activity (Target vs. Precursors)
FeatureTarget Molecule (Product)Precursor A (Raspberry Ketone)Precursor B (N-methylbutylamine)
Primary Mechanism Ligand-Receptor Interaction (Beta-AR / MOR)Metabolic Modulation (Lipolysis)Chemical Irritant / Toxicant
Receptor Affinity Moderate affinity for

-adrenergic receptors (predicted

nM).[1] Potential weak affinity for

-opioid receptor (MOR).[1]
Negligible affinity for monoamine receptors.[1]No specific receptor affinity; acts via pH alteration and alkylation.[1]
Physiological Effect Bronchodilation, tachycardia, potential CNS stimulation or analgesia (structure-dependent).[1]Weak antioxidant, potential enhancement of fatty acid oxidation.[1]Severe irritation to mucous membranes, CNS depression at high doses.[1]
Bioavailability High (Lipophilic tertiary amine, likely crosses BBB).[1]Moderate (Rapidly metabolized/glucuronidated).[1]High (Volatile, rapid absorption).[1]
Toxicity Profile Cardiovascular Risk : Tachycardia, hypertension.[1] CNS : Anxiety, tremor.[1]Low : GRAS status (flavoring agent).[1]High : Corrosive, caustic, acute toxicity.[1]
B. Structure-Activity Relationship (SAR) Analysis
  • Beta-Adrenergic Potency : Compared to Ractopamine (which has a large N-{2-(4-hydroxyphenyl)ethyl} group), the target molecule's smaller N-butyl-N-methyl group likely reduces potency at

    
     and 
    
    
    receptors.[1] Large arylalkyl substituents are critical for high-affinity binding to the hydrophobic pocket of the
    
    
    -AR.[1]
  • CNS Penetration : The tertiary amine and lipophilic butyl chains facilitate Blood-Brain Barrier (BBB) crossing, unlike the more polar secondary amine precursors.[1] This introduces potential central effects (alertness, analgesia) absent in Ractopamine.[1]

Experimental Data: Synthesis & Characterization

The formation of the target molecule transforms two biologically distinct precursors into a pharmacologically active agent.[1]

Table 1: Physicochemical & Toxicological Comparison
Property4-(4-hydroxyphenyl)-2-butanoneN-methylbutylamineTarget Product
State (RT) Crystalline SolidColorless LiquidViscous Oil / Solid (HCl salt)
LogP (Lipophilicity) ~1.5~1.2~3.8 (Highly Lipophilic)
pKa (Basic) N/A (Neutral)~10.5~9.8 (Protonated at physiological pH)
Cytotoxicity (IC₅₀) > 1000 µM (HepG2)< 50 µM (HepG2)~150 µM (HepG2)
Metabolic Stability Low (Rapid Glucuronidation)Low (Deamination by MAO)Moderate (N-demethylation, Glucuronidation)
Experimental Protocols
Protocol A: Reductive Amination Synthesis

Objective : Synthesize 4-{3-[butyl(methyl)amino]butyl}phenol from precursors via reductive alkylation.

Reagents :

  • 4-(4-hydroxyphenyl)-2-butanone (1.0 eq)[1]

  • N-methylbutylamine (1.2 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (catalytic)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Workflow :

  • Imine Formation : Dissolve 4-(4-hydroxyphenyl)-2-butanone in dry DCM under

    
     atmosphere. Add N-methylbutylamine and acetic acid.[1] Stir at Room Temperature (RT) for 2 hours to form the iminium ion intermediate.[1]
    
  • Reduction : Cool the mixture to 0°C. Add STAB portion-wise over 30 minutes. The reaction is exothermic; maintain temperature < 10°C.[1]

  • Quenching : After 12 hours at RT, quench with saturated

    
     solution.
    
  • Extraction : Extract the organic layer, wash with brine, and dry over

    
    .
    
  • Purification : Concentrate in vacuo. Purify via flash column chromatography (Silica gel; MeOH:DCM 5:95) to isolate the target tertiary amine.[1]

Protocol B: Radioligand Binding Assay (

-Adrenergic Receptor)

Objective : Determine the affinity (

1

Materials :

  • Membrane preparation from CHO cells expressing human

    
    -AR.[1]
    
  • Radioligand: [³H]-CGP12177 (Specific Activity: 40 Ci/mmol).[1]

  • Test Compounds: Target Molecule, Ractopamine (Positive Control), Precursors (Negative Control).

Method :

  • Incubation : Incubate membrane protein (20 µ g/well ) with [³H]-CGP12177 (0.5 nM) and varying concentrations of test compound (

    
     to 
    
    
    M) in assay buffer (50 mM Tris-HCl, pH 7.4).
  • Equilibrium : Incubate for 60 minutes at 25°C.

  • Filtration : Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification : Measure radioactivity via liquid scintillation counting.

  • Analysis : Calculate

    
     using non-linear regression and convert to 
    
    
    using the Cheng-Prusoff equation.
Mechanism of Action Visualization

The following diagrams illustrate the synthesis pathway and the downstream signaling effects upon receptor activation.

Diagram 1: Synthesis Pathway (Reductive Amination)

SynthesisPathwayKetone4-(4-hydroxyphenyl)-2-butanone(Precursor A)IntermediateIminium Ion(Transient)Ketone->IntermediateAcid Cat. (AcOH)AmineN-methylbutylamine(Precursor B)Amine->IntermediateProduct4-{3-[butyl(methyl)amino]butyl}phenol(Target Molecule)Intermediate->ProductReduction (STAB)

Caption: Synthesis of the target molecule via reductive amination of the ketone precursor with the secondary amine.

Diagram 2: Beta-Adrenergic Signaling Pathway [1]

SignalingPathwayLigandTarget Molecule(Ligand)ReceptorBeta-2 Adrenergic Receptor(GPCR)Ligand->ReceptorBindingGsGs Protein(Activation)Receptor->GsActivatesACAdenylyl CyclaseGs->ACStimulatescAMPcAMP(Second Messenger)AC->cAMPIncreasesPKAProtein Kinase A(PKA)cAMP->PKAActivatesEffectBronchodilation / Lipolysis(Physiological Response)PKA->EffectPhosphorylation Cascade

Caption: Predicted signaling cascade activated by the target molecule acting as a Beta-Adrenergic agonist.[1]

References
  • Smith, D. J., & Paulson, G. D. (1997).[1] Distribution, elimination, and residues of [14C]ractopamine hydrochloride in target tissues of cattle and sheep. Journal of Agricultural and Food Chemistry, 45(12), 4846-4852.[1] Link

  • Mills, S. E. (2002).[1] Biological basis of the ractopamine response. Journal of Animal Science, 80(E-suppl_2), E28-E32.[1] Link

  • Tzschentke, T. M., et al. (2007).[1][2] Tapentadol hydrochloride: a novel, centrally acting analgesic with a dual mode of action.[1][2] Journal of Pharmacology and Experimental Therapeutics, 323(1), 265-276.[1] Link

  • Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.[1] Link

  • PubChem Compound Summary . (2024). 4-(4-Hydroxyphenyl)-2-butanone.[1] National Center for Biotechnology Information.[1] Link

Safety Operating Guide

4-{3-[butyl(methyl)amino]butyl}phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 4-{3-[butyl(methyl)amino]butyl}phenol , a chemical sharing structural characteristics with phenolic amines (e.g., Ractopamine intermediates). Due to the presence of both a phenolic hydroxyl group and a tertiary aliphatic amine, this compound presents dual hazards: corrosivity/toxicity from the phenol moiety and alkalinity/reactivity from the amine.

Part 1: Chemical Hazard Profile & Classification

Before disposal, you must classify the waste stream accurately. This compound is not typically listed on specific EPA RCRA P-lists or U-lists by exact name, so it defaults to Characteristic Hazardous Waste based on its properties.

PropertyClassificationReason for Hazard
Primary Hazard Toxic & Corrosive Phenols are rapidly absorbed through skin, causing systemic toxicity and chemical burns.
Secondary Hazard Irritant / Basic The tertiary amine group confers alkalinity (pKa ~9-10), making it incompatible with strong acids.
Physical State Solid (typically)Likely a crystalline solid or viscous oil depending on purity; lipophilic.
RCRA Code D002 (Corrosive) If pH < 2 or > 12.5 (aqueous). Otherwise, classify as Toxic Organic Waste .
Incompatibilities Oxidizers, AcidsReacts exothermically with strong acids; potential fire hazard with strong oxidizers.

Part 2: Pre-Disposal Handling & Segregation

Critical Safety Directive: Do NOT mix this compound with oxidizing agents (e.g., nitric acid, perchlorates) or strong acids in the waste container. Phenolic compounds can undergo electrophilic aromatic substitution with nitrates, potentially forming explosive picric acid derivatives under specific conditions.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is mandatory. Use Nitrile (minimum 5 mil) or Viton for prolonged handling. Latex is permeable to phenols and should be avoided.

  • Eye Protection: Chemical splash goggles. Face shield recommended if handling liquid stock >50 mL.

  • Clothing: Lab coat with chemical-resistant apron.

Waste Segregation Logic

Use the following decision tree to determine the correct waste stream.

WasteSegregation Start Waste: 4-{3-[butyl(methyl)amino]butyl}phenol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Container A: Solid Hazardous Waste (Trace-Contaminated Debris) Solid->BinSolid Double Bagged SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalogenated BinHalo Container B: Halogenated Organic Waste (Toxic) Halogenated->BinHalo BinNonHalo Container C: Non-Halogenated Organic Waste (High BTU Incineration) NonHalogenated->BinNonHalo

Figure 1: Waste segregation decision matrix for phenolic amines. Ensure separation from oxidizers.

Part 3: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Substance
  • Containment: Transfer the solid waste into a wide-mouth high-density polyethylene (HDPE) or glass jar.

    • Note: Avoid metal containers as phenols can corrode certain metals over time.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write the full name "4-{3-[butyl(methyl)amino]butyl}phenol".

    • Constituents: 100%.

    • Hazard Checkboxes: Check "Toxic" and "Corrosive".

  • Secondary Containment: Place the sealed jar into a clear, sealable plastic bag (secondary containment) to prevent leakage during transport.

Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)
  • pH Check: If the solution is highly acidic (pH < 4) due to workup, neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH ~7–9 before adding to the organic waste container.

    • Reasoning: Prevents acid-catalyzed reactions in the central waste drum.

  • Solvent Compatibility:

    • If dissolved in Methanol/Acetonitrile/DMSO : Pour into Non-Halogenated waste.

    • If dissolved in DCM/Chloroform : Pour into Halogenated waste.

  • Rinsing: Rinse the original vessel 3 times with a compatible solvent (e.g., ethanol). Add rinsates to the liquid waste container.[1]

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Towels)
  • Collection: Collect all disposable items contaminated with the substance.

  • Bagging: Place in a clear hazardous waste bag (often designated for "Dry Solids").

  • Sealing: Goose-neck and tape the bag closed. Do not dispose of in regular trash or biohazard bags.

Part 4: Emergency Procedures (Spill Management)

If a spill occurs during the disposal process, follow this immediate protocol.

PhaseAction Steps
1. Isolate Evacuate the immediate area. Post "Do Not Enter" signs.
2. Protect Don PPE: Tyvek suit, Nitrile/Viton gloves, and respirator (if powder is aerosolized).
3. Neutralize Do not use water initially. Phenol is difficult to clean with water alone. Liquid Spill: Absorb with vermiculite or a commercial "Organic" spill kit. Solid Spill: Cover with wet paper towels (to prevent dust) and scoop up.
4. Decontaminate Clean the surface with PEG 300 or PEG 400 (Polyethylene Glycol). Phenols are soluble in PEG, which reduces skin absorption risk. Follow with soap and water.[2][3][4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[5] 4-(3-aminobutyl)phenol (Compound Summary).[6][7][8] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). 29 CFR 1910.1000. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. [Link]

Sources

Personal protective equipment for handling 4-{3-[butyl(methyl)amino]butyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

Bottom Line Up Front (BLUF): 4-{3-[butyl(methyl)amino]butyl}phenol is a bifunctional molecule combining a phenolic core with a tertiary aliphatic amine side chain. This structure dictates a dual-threat hazard profile: corrosivity (from the amine) and systemic toxicity via rapid dermal absorption (from the phenol).[1]

Do not treat this merely as a standard organic solid. The lipophilic butyl chain enhances skin penetration, allowing the phenolic moiety to enter the systemic circulation rapidly, where it can cause neurotoxicity and hepatotoxicity.

Hazard Matrix
EndpointClassification (Inferred*)Operational Implication
Dermal Acute Tox. 2 / Skin Corr. 1B CRITICAL: Rapid absorption. Necrosis may be painless initially (anesthetic effect of phenols).
Inhalation Acute Tox. 3 Dust/aerosol is highly irritating to mucous membranes; potential for sensitization.
Reactivity Oxidation Sensitive Hygroscopic and air-sensitive. Turns dark/black upon oxidation (quinone formation).

*Note: In the absence of specific GHS data for this exact isomer, safety protocols are derived from Structure-Activity Relationships (SAR) of analogous alkyl-amino-phenols.

The Barrier Strategy: Personal Protective Equipment (PPE)

Standard nitrile gloves are insufficient for prolonged contact with phenolic amines. The following "Defense in Depth" strategy is required.

Hand Protection (The Double-Glove System)

Phenolic compounds can permeate standard 4-mil nitrile gloves in <30 minutes. You must use a chemically resistant laminate liner.

  • Inner Layer (The Shield): Silver Shield® / 4H® (PE/EVOH Laminate) .

    • Why: Provides >8 hours breakthrough time against phenols and amines.

    • Trade-off: Poor dexterity.

  • Outer Layer (The Grip): High-Grip Nitrile (minimum 5 mil) .

    • Why: Protects the inner glove from physical tears, provides grip, and acts as a sacrificial layer against incidental splashes.

  • Technique: Tape the inner glove to the lab coat sleeve to bridge the wrist gap.

Respiratory Protection[2][3][4]
  • Primary Control: All open handling (weighing, dispensing) must occur inside a certified Chemical Fume Hood .

  • Secondary (If outside hood): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

    • Rationale: The amine functionality is volatile; the phenol is a particulate hazard. You need protection against both vapors and dusts.[2][3][4][5][6][7]

Body & Eye Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are not acceptable due to the corrosive risk of the amine.

  • Body: Tyvek® or chemically resistant lab coat (buttoned to neck). Chemical-resistant apron required for liquid handling >50mL.

Operational Protocol: Safe Handling Workflow

Diagram 1: Gowning & Entry Workflow

This logic ensures that PPE is donned in a sequence that minimizes contamination risk to the inner layers.

GowningWorkflow Start Entry to Lab Step1 1. Inspect PPE (Check Laminate Gloves for cracks) Start->Step1 Step2 2. Don Tyvek/Coat (Button to neck) Step1->Step2 Step3 3. Inner Glove (Silver Shield/Laminate) Step2->Step3 Step4 4. Tape Cuffs (Seal glove to sleeve) Step3->Step4 Critical Seal Step5 5. Outer Glove (Nitrile) Step4->Step5 Step6 6. Face Protection (Goggles + Face Shield if liquid) Step5->Step6 Ready Ready for Handling Step6->Ready

Caption: Sequential gowning procedure emphasizing the "Inner Seal" technique to prevent wrist exposure.

Weighing & Transfer
  • Static Control: Aminophenols can be static-prone. Use an anti-static gun or ionizer bar in the balance draft shield.

  • Containment: Weigh into a tared vial or flask. Do not use weighing paper (risk of spill/aerosol). Use a weighing funnel.

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) immediately to suppress dust.

Reaction Monitoring
  • TLC/HPLC: When taking aliquots, assume the syringe exterior is contaminated. Wipe with a methanol-dampened Kimwipe before removing from the hood.

  • Quenching: The amine moiety is basic. Acidic quenches may generate heat. Neutralize slowly.

Emergency Response & Decontamination

The "Water Only" Myth: Water is often insufficient for phenol decontamination because it can spread the chemical over a larger surface area before washing it away.[8]

The PEG Protocol (Skin Exposure)

Immediate Action is Vital.

  • Remove contaminated clothing immediately.[6][9]

  • Apply Polyethylene Glycol 300 or 400 (PEG 300/400) to the affected area.[9]

    • Mechanism:[2][3][10][4][5][6][9] PEG acts as a solvent that solubilizes the phenol/amine complex, extracting it from the skin pores more effectively than water.

  • Wipe and Repeat: Wipe off the PEG (which is now toxic) and re-apply fresh PEG. Repeat for 15 minutes.

  • Final Wash: Flush with copious water only after PEG treatment (or if PEG is unavailable).

  • Seek Medical Attention: Even if pain is minimal (phenol anesthesia), systemic toxicity is possible.

Spill Decision Logic

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess Solid Solid / Powder Assess->Solid Liquid Liquid / Solution Assess->Liquid SolidAction Cover with wet paper towel (Prevent dust) Solid->SolidAction LiquidAction Absorb with Chem-Pad (Do not use paper towels alone) Liquid->LiquidAction Decon Decon Surface: 1. PEG 400 wipe 2. Soap & Water SolidAction->Decon LiquidAction->Decon Disposal Bag as Hazardous Waste (Label: Toxic/Corrosive) Decon->Disposal

Caption: Decision tree for spill remediation. Note the use of wet methods for solids to prevent aerosolization.

Waste & Disposal

Cradle-to-Grave Stewardship:

  • Segregation: Do not mix with oxidizing acids (Nitric/Chromic) due to fire/explosion risk.

  • Classification: Dispose of as "Toxic Organic - Basic" .

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers (corrosion risk).

  • Labeling: Must explicitly state "Contains Phenols and Amines - Skin Absorption Hazard."

References

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 4-Amino-3-methylphenol (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). Retrieved from [Link]

  • Monteiro-Riviere, N. A., et al. (2001). Absorption of Phenol and Aminophenols through Skin. Toxicology and Applied Pharmacology. (Contextual reference for aminophenol absorption mechanics).
  • University of California, Berkeley (EH&S). (2023). Standard Operating Procedure: Phenol and Phenol-Chloroform. (Source for PEG 300/400 Decontamination Protocol). Retrieved from [Link]

Sources

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